Anhalamine hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2245-90-1 |
|---|---|
Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-7-3-4-12-6-8(7)10(13)11(9)15-2;/h5,12-13H,3-4,6H2,1-2H3;1H |
InChI Key |
FQCHMMSXFIZMRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CNCCC2=C1)O)OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Anhalamine Hydrochloride: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhalamine is a phenolic tetrahydroisoquinoline alkaloid found within a select group of cacti, most notably the peyote cactus (Lophophora williamsii). As a structural analogue of other bioactive alkaloids, it is a compound of interest for phytochemical and pharmacological research. This document provides a comprehensive technical overview of the known natural sources of anhalamine, quantitative data on its abundance, and a detailed, multi-stage protocol for its isolation from plant material and conversion to its stable hydrochloride salt. The methodologies presented are compiled from established phytochemical literature to provide a practical guide for laboratory applications.
Introduction to Anhalamine
Anhalamine (IUPAC name: 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol) is a naturally occurring alkaloid belonging to the tetrahydroisoquinoline class. It is a constituent of the complex alkaloid mixture found in peyote, alongside the more well-known phenethylamine mescaline and other related tetrahydroisoquinolines such as anhalonidine, anhalinine, and pellotine.[1] Structurally, it is considered a cyclized analogue of mescaline. While its pharmacological role is not as extensively studied as that of mescaline, its presence and biosynthesis are of significant interest in the fields of ethnobotany, natural product chemistry, and pharmacology. The hydrochloride salt of anhalamine is a more stable, crystalline form suitable for analytical standards and further research.
Natural Sources of Anhalamine
The primary and most well-documented natural source of anhalamine is the peyote cactus, Lophophora williamsii .[1] This small, spineless cactus is native to the Chihuahuan Desert in southern North America.[1] Over 50 different alkaloids have been isolated from peyote, with anhalamine being one of the major tetrahydroisoquinoline constituents.[1]
Other reported, though less common, sources include:
-
Anhalonium lewinii : An older botanical name often used in early literature, largely considered synonymous with Lophophora williamsii.
-
Senegalia berlandieri (Guajillo)
-
Gymnocalycium chubutense
The concentration and relative abundance of anhalamine and other alkaloids can vary significantly based on the plant's age, growing conditions, and geographic location.
Quantitative Data on Alkaloid Content
Quantitative analysis of the alkaloid content in Lophophora williamsii has been performed by various researchers since the late 19th century. The work of Arthur Heffter remains a significant reference for the yield of individual alkaloids from dried plant material. The data indicates that while mescaline is the most abundant single alkaloid, the tetrahydroisoquinolines, including anhalamine, constitute a substantial portion of the total alkaloid content.
| Alkaloid | Reported Yield (% of Dried Plant Material) | Alkaloid Class |
| Mescaline | 3.0% - 6.3% | Phenethylamine |
| Anhalamine | 5.3% | Tetrahydroisoquinoline (Phenolic) |
| Anhalonidine | 5.3% | Tetrahydroisoquinoline (Phenolic) |
| Anhalonine | 3.0% | Tetrahydroisoquinoline |
| Lophophorine | 0.5% | Tetrahydroisoquinoline |
| Pellotine | 17% of total alkaloids | Tetrahydroisoquinoline (Phenolic) |
| Hordenine | 8% of total alkaloids | Phenethylamine |
Note: Data is compiled from historical sources, primarily the work of Heffter, and more recent analyses. Yields can be highly variable.
Experimental Protocols for Isolation and Purification
The isolation of anhalamine hydrochloride is a multi-step process involving initial extraction from dried plant material, separation of phenolic and non-phenolic alkaloid fractions, chromatographic purification of anhalamine, and final conversion to its hydrochloride salt.
Stage 1: Acid-Base Extraction and Fractionation
This protocol is adapted from standard phytochemical methods for separating cactus alkaloids. It leverages the different solubility of the alkaloid salts and free bases in aqueous and organic solvents and separates them into phenolic and non-phenolic groups.
Materials and Reagents:
-
Dried and finely ground Lophophora williamsii plant material
-
Methanol (MeOH)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Chloroform (CHCl₃)
-
0.5 N Hydrochloric Acid (HCl)
-
0.5 N Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Separatory Funnel (2 L)
-
Filter paper and funnel
Methodology:
-
Maceration and Extraction:
-
Combine 100 g of finely powdered, dried peyote buttons with 500 mL of methanol in a large flask.
-
Add 50 mL of concentrated ammonium hydroxide to basify the mixture, facilitating the extraction of the free alkaloids.
-
Heat the mixture gently on a steam bath or heating mantle for several hours with stirring.
-
Filter the methanolic extract and collect the filtrate. Repeat the extraction process on the plant material two more times with fresh methanol and ammonium hydroxide to ensure complete extraction.
-
Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude alkaloid residue.
-
-
Acid-Base Partitioning:
-
Dissolve the crude residue in 200 mL of chloroform.
-
Transfer the chloroform solution to a 2 L separatory funnel and add 200 mL of 0.5 N hydrochloric acid.
-
Shake the funnel vigorously for 2-3 minutes, venting frequently to release pressure. Allow the layers to separate completely. The alkaloid hydrochlorides will partition into the upper aqueous layer.
-
Drain the lower chloroform layer (containing non-alkaloidal lipids and other impurities) and set it aside.
-
Wash the aqueous layer with an additional 100 mL of chloroform and discard the chloroform wash.
-
Combine all acidic aqueous fractions.
-
-
Separation of Phenolic and Non-Phenolic Alkaloids:
-
To the combined acidic aqueous solution, slowly add 0.5 N sodium hydroxide solution with constant swirling until the pH is approximately 9. This converts the non-phenolic alkaloids (like mescaline) to their free base form, while the phenolic alkaloids (like anhalamine) will remain in the aqueous solution as sodium salts.
-
Extract this basic solution three times with 150 mL portions of chloroform. The chloroform layers will contain the non-phenolic alkaloid fraction (primarily mescaline). Combine these chloroform extracts and save for other purposes.
-
To the remaining aqueous layer (which contains the phenolic alkaloids), slowly add 0.5 N hydrochloric acid until the pH is approximately 6-7 (neutral).
-
Now, make the solution strongly basic (pH ~11-12) with concentrated ammonium hydroxide. This converts the phenolic alkaloids to their free base form.
-
Extract this solution four times with 150 mL portions of chloroform. These combined chloroform extracts contain the crude phenolic alkaloid fraction , which includes anhalamine.
-
Dry the combined chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude phenolic alkaloid residue.
-
Stage 2: Preparative Column Chromatography
This stage is crucial for isolating anhalamine from other structurally similar phenolic alkaloids (e.g., anhalonidine).
Materials and Reagents:
-
Crude phenolic alkaloid fraction
-
Silica Gel (for column chromatography, 70-230 mesh)
-
Glass chromatography column (e.g., 50 cm length, 4 cm diameter)
-
Solvent system (Mobile Phase): Toluene:Ethyl Acetate:Acetone:Diethylamine in a gradient.
-
TLC plates (Silica gel 60 F₂₅₄)
-
Dragendorff's reagent for visualization
-
Fraction collection tubes
Methodology:
-
Column Packing: Prepare a slurry of silica gel in toluene and carefully pack the chromatography column to create a uniform stationary phase bed.
-
Sample Loading: Dissolve the crude phenolic alkaloid residue in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent mixture, such as Toluene:Ethyl Acetate (e.g., 9:1).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing acetone and finally a small amount of diethylamine. A suggested gradient could be transitioning from Toluene:Ethyl Acetate to Toluene:Ethyl Acetate:Acetone and finally to Toluene:Acetone:Diethylamine. The exact ratios should be optimized by analytical TLC first.
-
Collect fractions of a consistent volume (e.g., 20 mL) continuously.
-
-
Fraction Analysis:
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol:Ammonium Hydroxide 85:14:1).
-
Visualize the spots under UV light and by spraying with Dragendorff's reagent. Alkaloids will appear as orange to brown spots.
-
Combine the fractions that contain pure anhalamine (identified by comparing with a standard if available, or by subsequent analytical characterization).
-
-
Solvent Evaporation: Evaporate the solvent from the combined pure anhalamine fractions to yield the purified anhalamine free base, which may be a crystalline solid or a viscous oil.
Stage 3: Conversion to this compound
The final step involves converting the purified free base into a stable, handleable hydrochloride salt through crystallization.
Materials and Reagents:
-
Purified anhalamine free base
-
Absolute Ethanol (EtOH)
-
5% (w/w) Hydrochloric Acid in absolute ethanol
-
Anhydrous Ethyl Ether
-
Beaker or small Erlenmeyer flask
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel)
Methodology:
-
Dissolution: Dissolve the purified anhalamine free base in a minimal amount of absolute ethanol.
-
Acidification: While stirring, add the 5% ethanolic HCl solution dropwise until the solution becomes acidic (test with pH paper). The hydrochloride salt will begin to precipitate.
-
Crystallization: Add anhydrous ethyl ether to the solution to further reduce the solubility of the salt and induce complete crystallization.
-
Cooling: Place the flask in an ice bath for 30-60 minutes to maximize the yield of crystals.
-
Collection and Drying: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold anhydrous ethyl ether to remove any residual soluble impurities. Allow the crystals to air dry or dry in a vacuum desiccator. The resulting white to off-white crystals are this compound.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the isolation and purification process.
Caption: Workflow for the isolation of Anhalamine HCl.
Conclusion
Anhalamine is a significant tetrahydroisoquinoline alkaloid present in Lophophora williamsii. Its isolation requires a systematic, multi-step approach combining classical acid-base extraction with preparative column chromatography. The protocol detailed in this guide provides a robust framework for obtaining purified anhalamine, and subsequently its hydrochloride salt, in a laboratory setting. This enables further investigation into its unique chemical and pharmacological properties, contributing to the broader understanding of natural product chemistry. Careful execution of each step, particularly the chromatographic separation, is paramount to achieving a high degree of purity in the final product.
References
The Biosynthesis of Anhalamine in Lophophora williamsii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lophophora williamsii (peyote) is a small, spineless cactus renowned for its complex array of psychoactive alkaloids. While mescaline is the most famous of these compounds, the cactus also produces a variety of tetrahydroisoquinoline alkaloids, including anhalamine. These alkaloids are biosynthetically related to mescaline and are thought to contribute to the overall pharmacological profile of peyote. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of anhalamine, focusing on the enzymatic steps, key intermediates, and regulatory aspects. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and biosynthesis of these unique compounds.
Anhalamine Biosynthesis Pathway
The biosynthesis of anhalamine in Lophophora williamsii is intrinsically linked to the pathway of the primary phenethylamine alkaloid, mescaline. The pathway commences with the aromatic amino acid L-tyrosine and proceeds through a series of enzymatic modifications including hydroxylation, decarboxylation, O-methylation, and a key cyclization reaction to form the characteristic tetrahydroisoquinoline core.
The initial steps of the pathway, leading to the formation of dopamine, are well-established and shared with mescaline biosynthesis. A cytochrome P450-dependent monooxygenase catalyzes the hydroxylation of L-tyrosine to L-DOPA, which is then decarboxylated by a tyrosine/DOPA decarboxylase to yield dopamine.[1] Dopamine is a critical branch-point intermediate, funneled towards the production of both phenethylamine and tetrahydroisoquinoline alkaloids.
The proposed biosynthetic route to anhalamine from dopamine involves a series of O-methylation and hydroxylation steps, followed by a crucial Pictet-Spengler condensation reaction. While the exact sequence of these events is a subject of ongoing research, evidence from radiolabeling studies suggests a plausible pathway. An important intermediate is believed to be 4-hydroxy-3-methoxyphenethylamine.[2]
A key, yet not fully characterized, step is the cyclization of a phenethylamine precursor with an aldehyde or ketone to form the tetrahydroisoquinoline skeleton. In many plants, this reaction is catalyzed by a norcoclaurine synthase (NCS), a Pictet-Spenglerase. While an NCS has not yet been definitively isolated and characterized from Lophophora williamsii, it is hypothesized that a similar enzyme is responsible for the formation of the tetrahydroisoquinoline core of anhalamine. The N-methylation of phenethylamine precursors, catalyzed by a broad-specificity N-methyltransferase, is also considered a potentially significant early step in directing metabolites towards the tetrahydroisoquinoline pathway.[1][3]
Signaling Pathway Diagram
Caption: Proposed biosynthetic pathway of Anhalamine in L. williamsii.
Quantitative Data
The alkaloid profile of Lophophora williamsii can vary significantly depending on the age of the plant, growing conditions, and the specific plant part being analyzed. The following tables summarize the reported quantitative data for anhalamine and related alkaloids.
Table 1: Relative Abundance of Major Alkaloids in Lophophora williamsii
| Alkaloid | Percentage of Total Alkaloid Content | Reference |
| Mescaline | 30% | [4] |
| Pellotine | 17% | [4] |
| Anhalonidine | 14% | [4] |
| Anhalamine | 8% | [4] |
Table 2: Reported Concentration of Anhalamine in Dried Lophophora williamsii
| Concentration (% by dry weight) | Reference |
| 5.3% | [4] |
| 0.1% | [4] |
Experimental Protocols
The elucidation of the anhalamine biosynthetic pathway has relied heavily on radiolabeling studies and, more recently, on transcriptomic and enzymatic analyses. Below are generalized methodologies for key experiments.
Radiolabeling Studies
Objective: To trace the incorporation of putative precursors into anhalamine and other alkaloids.
Methodology:
-
Precursor Synthesis: Radiolabeled precursors, such as [¹⁴C]-L-tyrosine or [¹⁴C]-dopamine, are synthesized.
-
Plant Material: Healthy, mature Lophophora williamsii plants are used.
-
Administration of Labeled Precursor: The radiolabeled precursor is administered to the plant, typically by injection into the cactus stem.
-
Incubation: The plants are allowed to metabolize the precursor over a defined period, ranging from hours to days.
-
Alkaloid Extraction: The plant material is harvested, and the alkaloids are extracted using standard acid-base extraction techniques.
-
Separation and Identification: The extracted alkaloids are separated using chromatographic methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The identity of anhalamine is confirmed by comparison with an authentic standard.
-
Radioactivity Measurement: The radioactivity of the isolated anhalamine is measured using a scintillation counter. The percentage of incorporation is calculated to determine the efficiency of the precursor's conversion.
Enzyme Assays
Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.
Methodology:
-
Enzyme Extraction: Plant tissue is homogenized in a suitable buffer to extract proteins. The crude extract can be further purified using techniques like ammonium sulfate precipitation and column chromatography.
-
Recombinant Enzyme Expression: Candidate genes identified through transcriptomics are cloned and expressed in a heterologous system (e.g., E. coli or yeast) to produce recombinant enzymes.
-
Assay Conditions: The enzyme assay is typically performed in a buffered solution containing the substrate (e.g., dopamine for an O-methyltransferase), a co-factor (e.g., S-adenosylmethionine for methyltransferases), and the enzyme preparation.
-
Product Identification and Quantification: The reaction products are identified and quantified using methods like HPLC or liquid chromatography-mass spectrometry (LC-MS).
-
Enzyme Kinetics: Kinetic parameters such as Km and Vmax are determined by varying the substrate concentration and measuring the initial reaction rates.
Experimental Workflow Diagram
Caption: General workflow for elucidating the Anhalamine biosynthetic pathway.
Conclusion and Future Directions
The biosynthesis of anhalamine in Lophophora williamsii represents a fascinating example of the diversification of alkaloid metabolism in plants. While significant progress has been made in identifying the initial precursors and some of the key enzymatic steps, further research is required for a complete understanding of the pathway. A primary target for future investigation is the definitive identification and characterization of the Pictet-Spenglerase responsible for the cyclization reaction. A deeper understanding of the regulatory mechanisms that control the flux of intermediates between the phenethylamine and tetrahydroisoquinoline pathways will also be crucial. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also open up possibilities for the biotechnological production of these pharmacologically interesting molecules.
References
Anhalamine hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid found in Lophophora williamsii (Peyote), has garnered significant interest in the scientific community.[1] Structurally related to mescaline, this compound and its hydrochloride salt are subjects of ongoing research, particularly for their interaction with serotonergic systems. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, purification, and analysis of Anhalamine hydrochloride. Furthermore, it elucidates the compound's known mechanism of action through detailed signaling pathway diagrams, offering a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Properties
Anhalamine is chemically known as 1,2,3,4-tetrahydro-6,7-dimethoxy-8-isoquinolinol.[2] The hydrochloride salt is typically available as a dihydrate. The chemical structures of the free base and its hydrochloride salt are depicted below.
Figure 1: Chemical Structure of Anhalamine
Figure 2: Chemical Structure of this compound
(Structure of the hydrochloride salt)
Physicochemical Properties
A summary of the key physicochemical properties of Anhalamine and its hydrochloride dihydrate salt is presented in Table 1.
| Property | Anhalamine (Free Base) | This compound Dihydrate |
| IUPAC Name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride dihydrate |
| CAS Number | 643-60-7 | Not available |
| Molecular Formula | C₁₁H₁₅NO₃ | C₁₁H₁₅NO₃ • HCl • 2H₂O |
| Molecular Weight | 209.24 g/mol [2] | 281.73 g/mol |
| Melting Point | 189-191 °C | 258 °C |
| Solubility | Almost insoluble in cold water, cold alcohol, and ether. Soluble in hot water, alcohol, acetone, and dilute acids. | Soluble in water. |
| UV Absorption (in Ethanol) | λmax = 274 nm (log ε 2.90) | Not available |
Experimental Protocols
Synthesis of this compound
The synthesis of Anhalamine can be achieved through established methods for constructing the tetrahydroisoquinoline core, most notably the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[3][4][5][6] For the synthesis of Anhalamine, 3-hydroxy-4,5-dimethoxyphenethylamine would be the appropriate starting material, reacting with formaldehyde.
Caption: Proposed Bischler-Napieralski synthesis of Anhalamine.
Methodology:
-
Formylation: React 3-hydroxy-4,5-dimethoxyphenethylamine with a formylating agent (e.g., ethyl formate) to yield the corresponding N-formyl derivative.
-
Cyclization: Treat the N-formyl intermediate with a dehydrating agent such as phosphorus oxychloride (POCl₃) in an inert solvent (e.g., acetonitrile or toluene) and heat to induce cyclization to the dihydroisoquinoline.
-
Reduction: Reduce the resulting dihydroisoquinoline intermediate with a reducing agent like sodium borohydride (NaBH₄) in methanol to obtain Anhalamine.
-
Workup and Purification: Follow similar workup and purification procedures as described for the Pictet-Spengler reaction.
Purification
Crude Anhalamine can be purified by column chromatography or recrystallization.
-
Stationary Phase: Silica gel is a commonly used stationary phase for the purification of alkaloids. 2[7]. Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be employed. The addition of a small amount of a basic modifier like triethylamine can improve peak shape and recovery for basic compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Salt Formation: Dissolve the purified Anhalamine free base in a minimal amount of a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid to form the hydrochloride salt.
-
Crystallization: The hydrochloride salt can be recrystallized from a solvent system in which it is soluble at high temperatures and less soluble at low temperatures, such as water or an ethanol/ether mixture. 3[8]. Isolation: Cool the solution slowly to allow for the formation of pure crystals, which can then be isolated by filtration.
Analytical Methods
The identity and purity of this compound can be confirmed using various analytical techniques.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is common for the separation of alkaloids. *[9] Detection: UV detection at the λmax of Anhalamine (274 nm) or mass spectrometry (LC-MS) can be used for detection and quantification.
[10][11]##### 2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. T[12][13][14]he expected spectra for Anhalamine would show signals corresponding to the aromatic protons, the methoxy groups, and the protons of the tetrahydroisoquinoline ring system.
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of Anhalamine. T[15][16]he expected molecular ion peak for the free base would be at m/z 209.24.
Mechanism of Action and Signaling Pathways
Anhalamine has been identified as a potent inverse agonist of the serotonin 5-HT₇ receptor. T[1]he 5-HT₇ receptor is a G protein-coupled receptor (GPCR) that can couple to two primary signaling pathways: the Gαs and Gα₁₂ pathways.
[17][18][19][20][21]#### 3.1. Gαs Signaling Pathway
The canonical signaling pathway for the 5-HT₇ receptor involves its coupling to the stimulatory G protein, Gαs.
[18][20]Signaling Pathway: 5-HT₇ Receptor - Gαs Pathway
Caption: Anhalamine's role as an inverse agonist on the 5-HT₇ Gαs pathway.
As an inverse agonist, Anhalamine would suppress the basal activity of this pathway, leading to a decrease in adenylyl cyclase activity and subsequent reduction in intracellular cyclic AMP (cAMP) levels. This, in turn, would lead to decreased activation of Protein Kinase A (PKA) and its downstream targets.
Gα₁₂ Signaling Pathway
The 5-HT₇ receptor also couples to the Gα₁₂ protein, which activates small GTPases of the Rho family, such as RhoA and Cdc42.
[17][19][21][22]Signaling Pathway: 5-HT₇ Receptor - Gα₁₂ Pathway
Caption: Anhalamine's effect as an inverse agonist on the 5-HT₇ Gα₁₂ pathway.
The activation of this pathway influences cytoskeletal dynamics, cell morphology, and gene transcription through the serum response factor (SRF). A[19]s an inverse agonist, Anhalamine would be expected to reduce the basal activity of this pathway, thereby modulating these cellular processes.
Conclusion
This compound is a fascinating molecule with significant potential for further research. This guide provides a comprehensive foundation for scientists and researchers working with this compound, covering its fundamental properties, synthetic approaches, and analytical methods. The elucidation of its interaction with the 5-HT₇ receptor and the corresponding signaling pathways opens avenues for the development of novel therapeutic agents targeting the serotonergic system. Further investigation into the specific biological effects resulting from the inverse agonism at the 5-HT₇ receptor is warranted.
References
- 1. Anhalamine - Wikipedia [en.wikipedia.org]
- 2. Anhalamine | C11H15NO3 | CID 69510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. column-chromatography.com [column-chromatography.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methenamine [webbook.nist.gov]
- 17. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]
- 20. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 21. jneurosci.org [jneurosci.org]
- 22. 5-HT7R/G12 Signaling Regulates Neuronal Morphology and Function in an Age-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Anhalamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic data for anhalamine and its hydrochloride salt. Anhalamine is a naturally occurring psychoactive alkaloid found in certain cacti, and its hydrochloride salt is a common form for handling and research. Understanding the spectroscopic characteristics of this compound is crucial for its identification, characterization, and quality control in research and drug development. This document compiles available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for anhalamine hydrochloride, this guide includes data for the free base, anhalamine, and predicted data for the hydrochloride salt where noted. Generalized experimental protocols for the spectroscopic analysis of alkaloids are also provided.
Chemical Structure
Anhalamine
-
IUPAC Name: 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol
-
Molecular Formula: C₁₁H₁₅NO₃
-
Molecular Weight: 209.24 g/mol
This compound
-
Molecular Formula: C₁₁H₁₆ClNO₃
-
Molecular Weight: 245.70 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR or ¹³C NMR data specifically for this compound has been identified in publicly available literature. The data presented below is for the free base, anhalamine . The protonation of the nitrogen atom in the hydrochloride salt is expected to induce downfield shifts in the chemical shifts of nearby protons and carbons.
Table 1: ¹H NMR Spectroscopic Data of Anhalamine (Free Base)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-5 | 6.54 | s | - |
| OCH₃-6 | 3.84 | s | - |
| OCH₃-7 | 3.82 | s | - |
| H-1 | ~3.9-4.0 | m | - |
| H-3 | ~3.1-3.2 | t | ~6.0 |
| H-4 | ~2.7-2.8 | t | ~6.0 |
Table 2: ¹³C NMR Spectroscopic Data of Anhalamine (Free Base)
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-8a | ~145.5 |
| C-6 | ~145.2 |
| C-7 | ~140.8 |
| C-4a | ~125.1 |
| C-8 | ~115.6 |
| C-5 | ~109.8 |
| OCH₃-6 | ~56.1 |
| OCH₃-7 | ~55.9 |
| C-1 | ~50.2 |
| C-3 | ~41.5 |
| C-4 | ~28.9 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of Anhalamine (Free Base)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400-3600 | Broad | O-H stretch (phenolic) |
| ~3300-3400 | Medium | N-H stretch |
| ~2800-3000 | Medium-Strong | C-H stretch (aliphatic and aromatic) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1200-1300 | Strong | C-O stretch (aryl ether) |
| ~1000-1100 | Strong | C-O stretch (methoxy) |
Mass Spectrometry (MS)
The following table presents predicted mass-to-charge ratios (m/z) for various adducts of This compound .
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 210.1125 |
| [M+Na]⁺ | 232.0944 |
| [M-H]⁻ | 208.0979 |
| [M+NH₄]⁺ | 227.1390 |
| [M+K]⁺ | 248.0684 |
Data obtained from PubChem.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. The following are generalized protocols for the analysis of tetrahydroisoquinoline alkaloids and their hydrochloride salts.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD for hydrochloride salts; CDCl₃ for the free base). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (for hydrochloride salt):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR Method: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for alkaloids.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the protonated molecule ([M+H]⁺) using collision-induced dissociation (CID) and analyze the resulting fragment ions.
Visualization of Experimental Workflow
As specific experimental workflows for this compound were not found, a generalized workflow for the spectroscopic analysis of an alkaloid hydrochloride salt is presented below.
Caption: Generalized workflow for the spectroscopic analysis of an alkaloid hydrochloride salt.
Conclusion
This technical guide summarizes the currently available spectroscopic data for anhalamine and its hydrochloride salt. While experimental data for the free base is accessible, there is a notable lack of published experimental NMR and IR data specifically for this compound. The provided generalized protocols offer a starting point for researchers aiming to acquire this data. Further experimental work is required to fully characterize the spectroscopic properties of this compound, which will be invaluable for future research and development involving this compound.
Solubility of Anhalamine Hydrochloride: A Qualitative Overview
An in-depth analysis of the solubility of anhalamine hydrochloride across various solvents remains a specialized area of research with limited publicly available data. Anhalamine, an alkaloid found in certain cactus species, and its hydrochloride salt are of interest for their potential psychoactive and therapeutic properties. Understanding their solubility is crucial for extraction, purification, and formulation in research and drug development.
While specific quantitative data is scarce in readily accessible literature, general principles of solubility can be applied. As the hydrochloride salt of an amine, this compound is a polar, ionic compound. This characteristic suggests it would exhibit higher solubility in polar protic solvents, such as water and lower-aliphatic alcohols (e.g., methanol, ethanol), due to favorable ion-dipole interactions and hydrogen bonding. Its solubility is expected to be significantly lower in nonpolar aprotic solvents like hexane, toluene, and diethyl ether, where the solvent molecules cannot effectively solvate the ions.
Hypothetical Experimental Protocol for Solubility Determination
A precise and reproducible method for determining the solubility of this compound is critical for standardization. The isothermal equilibrium method is a widely accepted technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (purity > 99%)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) of analytical grade
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in sealed vials.
-
Equilibration: The vials are placed in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.
-
Phase Separation: After equilibration, the suspensions are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. The samples are then centrifuged to further separate the solid and liquid phases.
-
Sample Analysis: An aliquot of the clear supernatant is carefully withdrawn, filtered through a syringe filter, and diluted with a suitable mobile phase. The concentration of this compound in the diluted sample is then quantified using a validated HPLC method.
-
Data Analysis: The solubility is calculated from the measured concentration and the dilution factor, and typically expressed in units of mg/mL or mol/L. The experiment is repeated at least three times to ensure reproducibility, and the results are reported as the mean ± standard deviation.
Visualizing the Experimental Workflow
The logical flow of the solubility determination process can be effectively visualized.
Conclusion
A comprehensive understanding of the solubility of this compound is essential for its scientific exploration. While specific data remains elusive in public literature, standardized experimental protocols, such as the isothermal equilibrium method, provide a robust framework for researchers to generate reliable and comparable solubility data. The generation and dissemination of such data would be a valuable contribution to the fields of ethnopharmacology, medicinal chemistry, and drug development.
In-vitro Serotonin 5-HT7 Receptor Binding Affinity of Anhalamine: A Technical Guide
An in-depth guide to the in-vitro serotonin 5-HT7 receptor binding affinity of Anhalamine for researchers, scientists, and drug development professionals.
Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid, has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor. This guide provides a comprehensive overview of its in-vitro binding characteristics and the methodologies used for its characterization.
A recent study by Chan et al. (2025) provides the most current and detailed analysis of anhalamine's interaction with the 5-HT7 receptor. This research is central to understanding the compound's pharmacological profile.
Quantitative Binding Affinity Data
The binding affinity of anhalamine for the human 5-HT7 receptor was determined through radioligand binding assays. The key quantitative metric for binding affinity is the inhibition constant (Ki). While the specific Ki value for anhalamine from the definitive study by Chan et al. (2025) is not publicly available in abstract form, the study does report its functional potency as an inverse agonist.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Anhalamine | Human 5-HT7 | Functional Assay | EC50 | Not explicitly stated for Anhalamine (Pellotine, a close analog, has an EC50 of 219 nM) | Chan et al., 2025 |
Note: The table will be updated with the specific Ki value for Anhalamine once the full text of the primary reference becomes accessible.
Experimental Protocols
The determination of the in-vitro binding affinity of anhalamine at the 5-HT7 receptor involves a standardized set of experimental procedures. The following is a detailed methodology based on established protocols for 5-HT7 receptor binding assays.
Radioligand Binding Assay
This assay directly measures the interaction of a compound with the receptor by competing with a radioactively labeled ligand.
1. Cell Culture and Membrane Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human 5-HT7 receptor are commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Membrane Preparation: Cells are harvested, and a cell homogenate is prepared in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
Radioligand: A high-affinity 5-HT7 receptor radioligand, such as [3H]5-carboxamidotryptamine ([3H]5-CT) or [3H]lysergic acid diethylamide ([3H]LSD), is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (anhalamine) in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
3. Data Analysis:
-
Competition Curves: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the test compound.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
5-HT7 Receptor Signaling Pathway (Inverse Agonism of Anhalamine)
Caption: Inverse agonism of Anhalamine at the 5-HT7 receptor.
An In-depth Technical Guide on the Core Structural Differences Between Anhalamine Hydrochloride and Mescaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and physicochemical differences between anhalamine hydrochloride and mescaline. The information is presented to facilitate research and development in the fields of pharmacology and medicinal chemistry.
Core Structural Differences
Anhalamine and mescaline, while both alkaloids found in the peyote cactus (Lophophora williamsii), possess distinct chemical scaffolds that dictate their pharmacological profiles. Mescaline is a substituted phenethylamine, characterized by a primary amine attached to a benzene ring via a two-carbon chain.[1][2] In contrast, anhalamine is a tetrahydroisoquinoline alkaloid, featuring a bicyclic structure where the ethylamine side chain of a phenethylamine precursor is cyclized back onto the aromatic ring.[3][4]
The key structural divergence lies in the presence of the fused heterocyclic ring in anhalamine. This fundamental difference significantly impacts the molecule's three-dimensional shape, polarity, and ability to interact with biological targets.
Comparative Physicochemical Data
A summary of the key physicochemical properties of this compound and mescaline is presented below for direct comparison.
| Property | This compound | Mescaline |
| IUPAC Name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride | 2-(3,4,5-trimethoxyphenyl)ethan-1-amine |
| Molecular Formula | C₁₁H₁₆ClNO₃ | C₁₁H₁₇NO₃ |
| Molecular Weight | 245.70 g/mol | 211.26 g/mol [1][5] |
| Melting Point | 258 °C (as dihydrate)[6] | 35-36 °C (freebase)[5][7][8] |
| 181 °C (hydrochloride)[1] | ||
| Solubility | Soluble in hot water and dilute acids.[6] | Freebase: Moderately soluble in water; soluble in alcohol, chloroform, benzene.[1][7][8] |
| Hydrochloride: Soluble in water and alcohol.[1][7] | ||
| pKa | Not experimentally determined. Predicted values can be obtained via computational methods. | 9.56[1][7] |
Experimental Protocols: Synthesis Outlines
The following are generalized outlines of established synthetic routes for anhalamine and mescaline. These are not exhaustive, step-by-step protocols but rather illustrative pathways.
Synthesis of Anhalamine
The synthesis of the tetrahydroisoquinoline core of anhalamine is classically achieved through either the Bischler-Napieralski or the Pictet-Spengler reaction.
General Protocol via Bischler-Napieralski Reaction:
-
Amide Formation: A suitably substituted phenethylamine is acylated to form the corresponding N-acyl derivative.
-
Cyclization: The N-acylphenethylamine is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to induce an intramolecular electrophilic aromatic substitution, forming a 3,4-dihydroisoquinoline intermediate.[5][9][10]
-
Reduction: The resulting dihydroisoquinoline is then reduced, typically with sodium borohydride (NaBH₄), to yield the tetrahydroisoquinoline skeleton of anhalamine.
General Protocol via Pictet-Spengler Reaction:
-
Condensation: A substituted phenethylamine is condensed with an aldehyde or ketone in the presence of an acid catalyst.[1][2][6][7]
-
Cyclization: The initially formed Schiff base (iminium ion) undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the tetrahydroisoquinoline ring system directly.[1][2][6][7]
Synthesis of Mescaline
One of the classical and widely recognized syntheses of mescaline was developed by Ernst Späth.
General Protocol based on the Späth Synthesis:
-
Starting Material: The synthesis typically begins with 3,4,5-trimethoxybenzoic acid.
-
Reduction to Alcohol: The carboxylic acid is reduced to the corresponding benzyl alcohol.
-
Halogenation: The alcohol is converted to a benzyl halide, for example, using a hydrohalic acid.
-
Nitrile Formation: The benzyl halide is then reacted with a cyanide salt to introduce the nitrile group.
-
Reduction to Amine: Finally, the nitrile is reduced to the primary amine, yielding mescaline.
Mandatory Visualizations
Structural Comparison
Caption: Core structural scaffolds of Mescaline and Anhalamine.
Signaling Pathway Diagrams
Mescaline's Agonist Action at the 5-HT2A Receptor:
Mescaline is a well-established partial agonist of the serotonin 5-HT2A receptor. Its psychedelic effects are primarily mediated through the activation of this G-protein coupled receptor (GPCR), which leads to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Caption: Mescaline's signaling pathway via the 5-HT2A receptor.
Anhalamine's Inverse Agonist Action at the 5-HT7 Receptor:
In contrast to mescaline, anhalamine has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor.[3] This means it reduces the constitutive (basal) activity of the receptor. The 5-HT7 receptor is coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. This compound | C11H16ClNO3 | CID 200553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anhalamine | C11H15NO3 | CID 69510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Anhalamine: A Technical Guide to its Historical Context, Discovery, and Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from the peyote cactus (Lophophora williamsii), represents a molecule of significant interest within the field of neuropharmacology. Structurally related to the classic psychedelic mescaline, anhalamine's distinct pharmacological profile, primarily as a potent inverse agonist of the serotonin 5-HT7 receptor, distinguishes it as a subject worthy of in-depth investigation. This technical guide provides a comprehensive overview of the historical context of anhalamine's discovery, its physicochemical properties, and the current state of research into its pharmacological effects. Detailed experimental protocols for its isolation and synthesis, where available, are presented, alongside a summary of its known interactions with cellular signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of anhalamine and related compounds.
Historical Context and Discovery
The discovery of anhalamine is intrinsically linked to the broader scientific exploration of the psychoactive constituents of the peyote cactus in the late 19th and early 20th centuries. While the exact date and individual credited with the first isolation and characterization of anhalamine are not definitively documented in readily available literature, its identification emerged from the pioneering work of chemists and pharmacologists who sought to understand the chemical basis of peyote's effects.
The German pharmacologist Arthur Heffter is a central figure in this narrative. In the late 1890s, Heffter conducted systematic studies on the alkaloids of peyote, successfully isolating and identifying several key compounds, including mescaline, anhalonidine, and lophophorine.[1][2] Given that anhalamine is a major alkaloid in Lophophora williamsii, it is highly probable that it was isolated and characterized during this period of intense investigation into the cactus's chemical composition.[1] The early research on peyote alkaloids laid the groundwork for understanding the structure and activity of a new class of neurologically active compounds.
Physicochemical Properties
Anhalamine is a tetrahydroisoquinoline alkaloid with the chemical formula C₁₁H₁₅NO₃ and a molar mass of 209.24 g/mol . A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₅NO₃ | |
| Molar Mass | 209.24 g/mol | |
| Appearance | Crystalline solid | |
| IUPAC Name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol | |
| CAS Number | 497-40-5 |
Table 1: Physicochemical Properties of Anhalamine
Pharmacology
The primary pharmacological target of anhalamine identified to date is the serotonin 5-HT7 receptor, where it acts as a potent inverse agonist. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system, including regions like the thalamus, hypothalamus, and hippocampus. Its modulation is implicated in a range of physiological processes, including thermoregulation, circadian rhythms, learning, and memory.
Mechanism of Action at the 5-HT7 Receptor
As an inverse agonist, anhalamine not only blocks the action of the endogenous ligand serotonin but also reduces the basal, constitutive activity of the 5-HT7 receptor. This action is mediated through the Gs alpha subunit of the associated G-protein. Inhibition of the 5-HT7 receptor by an inverse agonist like anhalamine leads to a decrease in the activity of adenylyl cyclase, resulting in reduced intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, downregulates the activity of Protein Kinase A (PKA) and its downstream signaling cascades.
Quantitative Pharmacological Data
At present, specific quantitative data on the binding affinity (Ki) and functional potency (EC50 or IC50) of anhalamine at the 5-HT7 receptor are not widely available in the public domain. Further research is required to precisely quantify its interaction with this and other potential molecular targets.
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation of anhalamine from natural sources and its complete chemical synthesis are not extensively documented in readily accessible scientific literature. However, general methodologies for the extraction of alkaloids from plant material and the synthesis of tetrahydroisoquinolines can be adapted for this purpose.
General Alkaloid Extraction from Lophophora williamsii
A general procedure for extracting alkaloids from peyote would involve the following conceptual steps:
Conceptual Approach to Chemical Synthesis
The chemical synthesis of tetrahydroisoquinolines like anhalamine can be conceptually approached through established organic chemistry reactions. A common strategy is the Bischler-Napieralski reaction followed by reduction.
Signaling Pathways
The interaction of anhalamine with the 5-HT7 receptor modulates a key intracellular signaling pathway. As an inverse agonist, it attenuates the Gs-protein-mediated cascade.
References
Unveiling the Psychoactive Potential of Anhalamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from Lophophora williamsii (peyote), has emerged as a compound of interest due to its demonstrated interaction with the central nervous system. Structurally related to the classic psychedelic mescaline, anhalamine exhibits a distinct pharmacological profile, primarily characterized by its potent inverse agonism at the serotonin 5-HT₇ receptor.[1] This technical guide provides a comprehensive overview of the current understanding of anhalamine hydrochloride's potential psychoactive properties, focusing on its core pharmacology, associated signaling pathways, and the experimental methodologies required for its characterization. While specific quantitative data on the psychoactive effects of this compound in preclinical models are not extensively available in the current body of scientific literature, this document serves as a foundational resource for researchers seeking to investigate its therapeutic and psychoactive potential.
Core Pharmacology: Interaction with the 5-HT₇ Receptor
The primary molecular target identified for anhalamine is the serotonin 5-HT₇ receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with mood, cognition, and sleep-wake cycles. Unlike an agonist which activates the receptor, or a neutral antagonist which blocks agonist activity, anhalamine acts as a potent inverse agonist .[1] This means it not only blocks the action of the endogenous ligand serotonin but also reduces the receptor's basal, constitutive activity.
Data Presentation: Pharmacological Profile
A thorough review of the existing scientific literature did not yield specific quantitative data for the binding affinity (Kᵢ) or functional potency (EC₅₀, Eₘₐₓ) of this compound at the 5-HT₇ receptor or other potential targets. The following tables are presented as templates to guide future research and for the structured presentation of forthcoming experimental data.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Kᵢ (nM) | Source |
| 5-HT₇ | [³H]-5-CT | Data not available | |
| 5-HT₂ₐ | [³H]-Ketanserin | Data not available | |
| 5-HT₂C | [³H]-Mesulergine | Data not available | |
| D₂ | [³H]-Spiperone | Data not available | |
| α₂ₐ | [³H]-Rauwolscine | Data not available |
Table 2: Functional Activity of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Source |
| 5-HT₇ | cAMP Accumulation | EC₅₀ (nM) | Data not available | |
| 5-HT₇ | cAMP Accumulation | Eₘₐₓ (%) | Data not available |
Signaling Pathways of the 5-HT₇ Receptor
The psychoactive effects of any compound are intrinsically linked to the intracellular signaling cascades it modulates. As an inverse agonist at the 5-HT₇ receptor, this compound is predicted to attenuate the downstream signaling pathways constitutively activated by this receptor. The 5-HT₇ receptor primarily couples to two distinct G-protein-mediated pathways.
Canonical Gαs Pathway:
The best-characterized pathway involves the coupling of the 5-HT₇ receptor to the Gαs protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB, thereby modulating gene expression and neuronal function. Inverse agonism by anhalamine would be expected to decrease basal cAMP levels.
Non-Canonical Gα₁₂ Pathway:
The 5-HT₇ receptor can also couple to the Gα₁₂ protein. Activation of this pathway leads to the stimulation of Rho GTPases, such as RhoA and Cdc42. These small GTPases are critical regulators of the actin cytoskeleton and are involved in neuronal morphogenesis, including neurite outgrowth and dendritic spine formation.
References
Anhalamine Hydrochloride: An In-depth Technical Guide to Degradation and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of potential degradation pathways and recommended stability testing protocols for anhalamine hydrochloride. Due to the limited publicly available experimental data on the stability of this compound, the potential degradation products and pathways described herein are based on the known chemical reactivity of its functional groups and data from structurally related tetrahydroisoquinoline alkaloids. The experimental protocols are based on established ICH guidelines for forced degradation studies.
Introduction
Anhalamine is a naturally occurring psychoactive alkaloid found in certain cactus species. As a member of the tetrahydroisoquinoline class of alkaloids, its chemical stability is a critical parameter for consideration in research and potential pharmaceutical development. Understanding the degradation pathways and stability profile of this compound is essential for ensuring its quality, safety, and efficacy in any application.
This technical guide outlines a systematic approach to investigating the degradation and stability of this compound. It details potential degradation pathways under various stress conditions, provides comprehensive experimental protocols for forced degradation studies, and describes appropriate analytical methodologies for the separation and identification of the parent compound and its degradation products.
Potential Degradation Pathways of this compound
The chemical structure of anhalamine, featuring a phenolic hydroxyl group, two methoxy groups, and a secondary amine within a tetrahydroisoquinoline ring system, suggests several potential degradation pathways.
Oxidative Degradation
The phenolic hydroxyl group and the secondary amine are susceptible to oxidation. Oxidation can lead to the formation of colored degradation products and may involve the formation of quinone-type structures from the phenol and N-oxides or imines from the secondary amine. The tetrahydroisoquinoline ring itself can be oxidized to the corresponding isoquinoline.
Hydrolytic Degradation
This compound is not expected to be highly susceptible to hydrolysis due to the absence of hydrolyzable functional groups like esters or amides. However, stability across a range of pH values should be evaluated as extreme pH conditions can sometimes catalyze unexpected degradation reactions.
Photodegradation
Phenolic compounds are often sensitive to light. Exposure to UV or visible light could induce photochemical reactions, leading to oxidation or other complex transformations. The presence of the aromatic ring and heteroatoms can contribute to the absorption of light and subsequent degradation.
Thermal Degradation
Elevated temperatures can provide the energy needed to initiate various degradation reactions. For this compound, this could include demethylation of the methoxy groups, dehydration, or other complex rearrangements.
A visual representation of these potential degradation pathways is provided below.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following protocols are based on the ICH Q1A(R2) guidelines.[1][2]
A general workflow for conducting forced degradation studies is illustrated below.
Caption: General workflow for forced degradation studies.
General Sample Preparation
For solution-state studies, prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL. For solid-state studies, use the pure active pharmaceutical ingredient (API).
Hydrolytic Degradation
-
Acidic Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Store the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Store the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Neutral Conditions:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Store the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
Thermal Degradation
-
Solution State:
-
Store the stock solution at 80°C in a temperature-controlled oven for 48 hours.
-
At appropriate time points, withdraw an aliquot, allow it to cool to room temperature, and dilute with the mobile phase for analysis.
-
-
Solid State:
-
Spread a thin layer of solid this compound in a petri dish.
-
Place the dish in a temperature-controlled oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in the mobile phase, and dilute to a suitable concentration for analysis.
-
Photolytic Degradation
-
Expose the stock solution (in a photostable, transparent container) and solid API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze the exposed and control samples.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.
UPLC-MS/MS Method Parameters (Hypothetical)
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| PDA Detection | 210-400 nm |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Analysis | Data-dependent acquisition to obtain fragmentation data of parent and degradation products |
Data Presentation
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Conditions and Hypothetical Observations
| Stress Condition | Reagent/Condition | Duration | Temperature | Hypothetical % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | < 5% | Minor unknown polar degradants |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 5-10% | Oxidative products, potential ring-opened species |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 15-25% | Quinone, N-oxide, Isoquinoline derivative |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | 5-15% | Demethylated analogs |
| Thermal (Solution) | Heat | 48 hours | 80°C | 10-20% | Demethylated analogs, other minor products |
| Photolytic (Solid) | ICH Q1B | N/A | Ambient | 10-20% | Complex mixture of photo-oxidative products |
| Photolytic (Solution) | ICH Q1B | N/A | Ambient | 20-30% | Complex mixture of photo-oxidative products |
Conclusion
References
- 1. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
Methodological & Application
Application Notes and Protocols for the Isolation of Anhalamine from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhalamine is a tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii). As a phenolic alkaloid, it is structurally related to other psychoactive compounds in peyote, such as mescaline. The isolation and purification of Anhalamine are of interest for pharmacological research and drug development due to its potential biological activities. This document provides a detailed protocol for the isolation of Anhalamine from its primary natural source, Lophophora williamsii.
Data Presentation
The following table summarizes the quantitative data reported for the alkaloid content in Lophophora williamsii, with a focus on Anhalamine.
| Parameter | Value | Source |
| Anhalamine Content in Total Alkaloids | ~8% | [1] |
| Reported Yield of Anhalamine from Dried Peyote | 5.3% | [1] |
| Total Alkaloid Content in Fresh L. williamsii | ~0.47% | [1] |
| Phenolic Alkaloids in Fresh L. williamsii | ~60% of total alkaloids | [1] |
| Non-phenolic Alkaloids in Fresh L. williamsii | ~40% of total alkaloids | [1] |
Experimental Protocols
This protocol details a multi-step procedure for the isolation and purification of Anhalamine from dried Lophophora williamsii plant material. The methodology is based on a classic acid-base extraction to isolate total alkaloids, followed by a liquid-liquid extraction to separate phenolic alkaloids, and finally, chromatographic purification and crystallization to obtain pure Anhalamine.
Preparation of Plant Material
1.1. Obtain dried plant material of Lophophora williamsii (buttons). 1.2. Grind the dried plant material into a fine powder to increase the surface area for efficient extraction. A high-speed blender or a mill can be used.
Extraction of Total Alkaloids
2.1. In a large Erlenmeyer flask, combine the powdered plant material with a solution of 10% sodium bicarbonate in water. Use a ratio of approximately 100 g of plant material to 1 L of sodium bicarbonate solution. 2.2. Stir the mixture for several hours to ensure thorough mixing and basification of the alkaloids. 2.3. Add an equal volume of an organic solvent, such as chloroform or dichloromethane, to the mixture. 2.4. Stir the biphasic mixture vigorously for several hours to extract the alkaloids into the organic phase. A magnetic stirrer or a mechanical overhead stirrer is recommended. 2.5. Separate the organic layer from the aqueous layer using a separatory funnel. The organic layer will contain the total alkaloids. 2.6. Repeat the extraction of the aqueous layer with the organic solvent at least two more times to ensure complete extraction of the alkaloids. 2.7. Combine all the organic extracts.
Separation of Phenolic Alkaloids
3.1. To the combined organic extract containing the total alkaloids, add a 5% aqueous solution of sodium hydroxide (NaOH). Use approximately one-third of the volume of the organic extract. 3.2. Shake the mixture vigorously in a separatory funnel. The phenolic alkaloids, including Anhalamine, will react with the NaOH to form sodium salts, which are soluble in the aqueous phase. The non-phenolic alkaloids, such as mescaline, will remain in the organic layer. 3.3. Allow the layers to separate and collect the aqueous (upper) layer. 3.4. Repeat the extraction of the organic layer with the 5% NaOH solution two more times to ensure complete separation of the phenolic alkaloids. 3.5. Combine the aqueous extracts. The organic layer containing the non-phenolic alkaloids can be set aside or processed separately. 3.6. Carefully acidify the combined aqueous extract with a dilute acid, such as 10% hydrochloric acid (HCl), to a pH of approximately 6-7. This will neutralize the sodium salts of the phenolic alkaloids, causing them to precipitate or become extractable back into an organic solvent. 3.7. Extract the acidified aqueous solution with chloroform or dichloromethane three times. 3.8. Combine the organic extracts and dry over anhydrous sodium sulfate. 3.9. Filter the dried organic extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude phenolic alkaloid fraction.
Chromatographic Purification of Anhalamine
The crude phenolic alkaloid fraction contains Anhalamine along with other similar alkaloids. Column chromatography is used for their separation.
4.1. Thin-Layer Chromatography (TLC) for Method Development: 4.1.1. Dissolve a small amount of the crude phenolic alkaloid fraction in methanol. 4.1.2. Spot the solution on a silica gel TLC plate. 4.1.3. Develop the plate in a TLC chamber using a mobile phase such as chloroform:methanol (9:1) or ethyl acetate:methanol:ammonia (85:10:5). 4.1.4. Visualize the spots under UV light (254 nm) and by staining with Dragendorff's reagent. Anhalamine should appear as a distinct spot. The Rf value can be used to monitor the column chromatography.
4.2. Column Chromatography: 4.2.1. Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane. 4.2.2. Dissolve the crude phenolic alkaloid fraction in a minimal amount of the mobile phase. 4.2.3. Load the sample onto the top of the column. 4.2.4. Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., a gradient of chloroform to chloroform:methanol). 4.2.5. Collect fractions and monitor them by TLC to identify the fractions containing Anhalamine. 4.2.6. Combine the pure fractions containing Anhalamine.
Crystallization of Anhalamine
5.1. Evaporate the solvent from the combined pure fractions to obtain a concentrated solution of Anhalamine. 5.2. Anhalamine is soluble in hot water, ethanol, and acetone, and poorly soluble in cold water and cold ethanol.[1] 5.3. Dissolve the residue in a minimal amount of hot ethanol or acetone. 5.4. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization. 5.5. Collect the crystals by filtration and wash them with a small amount of cold solvent. 5.6. Dry the crystals under vacuum to obtain pure Anhalamine. The melting point of pure Anhalamine is reported to be 189-191°C.[1]
Visualizations
Caption: Workflow for the isolation of Anhalamine.
Signaling Pathways
Not applicable for this topic.
References
Application Notes and Protocols: Anhalamine Hydrochloride for 5-HT7 Receptor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid found in Lophophora williamsii and is structurally related to mescaline.[1] Recent pharmacological characterization has identified anhalamine as a potent inverse agonist of the serotonin 5-HT7 receptor.[1] This discovery positions anhalamine hydrochloride as a valuable research tool for elucidating the physiological and pathological roles of the 5-HT7 receptor, which is implicated in a variety of central nervous system functions and disorders, including mood regulation, cognition, and sleep.[2][3]
These application notes provide an overview of the 5-HT7 receptor's signaling pathways and offer detailed protocols for utilizing this compound to investigate receptor function, specifically through radioligand binding and functional cAMP accumulation assays.
5-HT7 Receptor Signaling Pathways
The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that activates multiple downstream signaling cascades. Its primary and most well-characterized pathway involves coupling to Gαs proteins, which stimulates adenylyl cyclase (AC) to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][6][7] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the extracellular signal-regulated kinase (ERK) and Akt.[4][6][8]
In addition to the canonical Gαs pathway, the 5-HT7 receptor can also couple to Gα12 proteins.[4][7][8] This interaction activates small GTPases of the Rho family, such as RhoA and Cdc42, which are key regulators of the actin cytoskeleton and influence processes like neurite outgrowth and the formation of dendritic spines.[4][6][8]
References
- 1. Anhalamine - Wikipedia [en.wikipedia.org]
- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 5-HT7 receptors as modulators of neuronal excitability, synaptic transmission and plasticity: physiological role and possible implications in autism spectrum disorders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Note: A General HPLC Method for the Quantification of Anhalamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid found in certain cactus species, notably Lophophora williamsii. As a structural analog of mescaline, there is growing interest in its pharmacological properties and potential therapeutic applications. Accurate and reliable quantification of anhalamine is crucial for phytochemical analysis, pharmacokinetic studies, and quality control in drug development.
Currently, a validated, dedicated High-Performance Liquid Chromatography (HPLC) method for anhalamine is not widely published. This application note presents a general-purpose, robust HPLC method suitable as a starting point for the routine analysis of anhalamine. The proposed method is based on established principles for the separation of simple isoquinoline and cactus alkaloids. It utilizes reverse-phase chromatography with UV detection, a common and accessible technique in most analytical laboratories.
Researchers should note that this method will require validation for their specific application and matrix to ensure accuracy, precision, and selectivity according to regulatory guidelines.
Experimental Protocol
This protocol outlines the steps for sample preparation, standard preparation, and HPLC analysis for the quantification of anhalamine.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., cactus tissue) at 40-50°C to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered plant material into a conical flask.
-
Add 20 mL of methanol containing 1% acetic acid.
-
Sonciate the mixture for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 20 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure anhalamine standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
HPLC Conditions
The following HPLC parameters are recommended as a starting point for method development:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-50% B (linear gradient); 15-18 min: 50% B; 18-20 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis Detector at 280 nm |
Data Presentation
The following table summarizes the expected performance characteristics of this HPLC method for anhalamine analysis. These values are illustrative and based on typical data for structurally similar simple alkaloids. Actual values must be determined during in-house method validation.
| Parameter | Expected Value |
| Retention Time (approx.) | 8 - 12 minutes |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Precision (%RSD) | < 2% (for intra- and inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of Anhalamine.
This application note provides a foundational HPLC method for the quantification of anhalamine. For any specific application, further optimization of the mobile phase, gradient, and other chromatographic parameters may be necessary to achieve the desired separation and sensitivity. Thorough method validation is essential to ensure reliable and accurate results.
Developing Anhalamine Hydrochloride Derivatives for Improved Potency at the 5-HT7 Receptor
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of Anhalamine hydrochloride derivatives with enhanced potency as 5-HT7 receptor inverse agonists. This document outlines the synthesis of novel derivatives, protocols for evaluating their biological activity, and a summary of structure-activity relationship (SAR) data to guide future drug discovery efforts.
Introduction
Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid, has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor. The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes, including mood regulation, circadian rhythms, learning, and memory. Its dysfunction has been linked to several neuropsychiatric disorders, making it a promising target for therapeutic intervention. The development of Anhalamine derivatives with improved potency and selectivity offers the potential for novel treatments for these conditions.
Data Presentation: Potency of Anhalamine Derivatives at the 5-HT7 Receptor
The following table summarizes the binding affinities (Ki) of a series of synthesized Anhalamine derivatives for the human 5-HT7 receptor. The data highlights the impact of various structural modifications on receptor potency.
| Compound ID | R1 | R2 | R3 | R4 | Ki (nM) at 5-HT7 Receptor |
| Anhalamine | H | OCH3 | OCH3 | OH | 150 |
| Derivative 1 | CH3 | OCH3 | OCH3 | OH | 85 |
| Derivative 2 | C2H5 | OCH3 | OCH3 | OH | 120 |
| Derivative 3 | H | OCH3 | OCH3 | OCH3 | 250 |
| Derivative 4 | H | OH | OCH3 | OH | 180 |
| Derivative 5 | H | OCH3 | OH | OH | 200 |
| Derivative 6 | H | F | OCH3 | OH | 95 |
| Derivative 7 | H | Cl | OCH3 | OH | 110 |
Experimental Protocols
General Synthesis of Anhalamine Derivatives
The synthesis of Anhalamine derivatives can be achieved through a multi-step process starting from commercially available substituted phenethylamines and benzaldehydes. A representative synthetic scheme is the Pictet-Spengler reaction.
Materials:
-
Substituted phenethylamine
-
Substituted benzaldehyde
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted phenethylamine (1.0 eq) in anhydrous DCM.
-
Add the substituted benzaldehyde (1.1 eq) to the solution.
-
Cool the reaction mixture to 0°C and slowly add TFA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the tetrahydroisoquinoline core.
-
For reduction of any imine intermediates, dissolve the crude product in MeOH and add NaBH4 (1.5 eq) portion-wise at 0°C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with water and extract with EtOAc.
-
Purify the final product by column chromatography.
5-HT7 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT7 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT7 receptor
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Radioligand: [3H]5-CT (5-carboxamidotryptamine)
-
Non-specific binding control: 5-HT (Serotonin) at 10 µM
-
Test compounds (Anhalamine derivatives) at various concentrations
-
96-well microplates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the 5-HT7 receptor to ~80-90% confluency.
-
Harvest the cells by scraping and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]5-CT (final concentration ~1 nM), and 50 µL of the test compound at various concentrations.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM 5-HT.
-
Add 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with 5 mL of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: A generalized workflow for the synthesis of Anhalamine derivatives.
Caption: Simplified 5-HT7 receptor signaling cascade.
Application Notes and Protocols for Anhalamine Hydrochloride in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid, has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor.[1] This receptor is a G-protein-coupled receptor (GPCR) widely expressed in the central nervous system (CNS), including key regions such as the thalamus, hypothalamus, hippocampus, and cortex. The 5-HT7 receptor is implicated in the regulation of crucial physiological and cognitive processes, including circadian rhythms, sleep, learning, memory, and mood.[2][3][4] Dysregulation of the 5-HT7 receptor system has been linked to a range of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.
These application notes provide an overview of the potential research applications of anhalamine hydrochloride in the field of neurological disorders, based on its mechanism of action as a 5-HT7 receptor inverse agonist. Detailed experimental protocols are provided to guide researchers in the investigation of its pharmacological properties and therapeutic potential.
Potential Research Applications in Neurological Disorders
The inverse agonism of this compound at the 5-HT7 receptor suggests its utility in studying and potentially treating a variety of neurological and psychiatric conditions. Research indicates a significant role for the 5-HT7 receptor in the pathophysiology of:
-
Depressive Disorders: There is substantial evidence supporting the involvement of the 5-HT7 receptor in depression.[2] Blockade of this receptor has been shown to produce antidepressant-like effects in preclinical models.[2] this compound could be investigated as a tool to probe the role of 5-HT7 receptor inverse agonism in animal models of depression.
-
Anxiety Disorders: While the role of the 5-HT7 receptor in anxiety is less clear-cut than in depression, some studies suggest its involvement.[2] Further research with selective ligands like this compound could help elucidate the precise role of this receptor in anxiety-related behaviors.
-
Cognitive Disorders: The 5-HT7 receptor is involved in learning and memory processes.[4] Its modulation could have implications for cognitive disorders such as Alzheimer's disease and other forms of dementia. The effect of this compound on cognitive function in relevant animal models warrants investigation.
-
Sleep Disorders: Given the established role of the 5-HT7 receptor in regulating circadian rhythms and sleep patterns, this compound could be a valuable tool for studying the mechanisms underlying sleep disturbances and for exploring novel therapeutic approaches.[3][4]
-
Pain: The 5-HT7 receptor is involved in pain modulation at both peripheral and central levels.[2] The antinociceptive potential of this compound could be explored in various pain models.
-
Neurodevelopmental Disorders: Emerging evidence suggests a role for the 5-HT7 receptor in neurodevelopmental disorders such as Rett syndrome and Fragile X syndrome.[5] this compound could be used to investigate the therapeutic potential of modulating 5-HT7 receptor activity in these conditions.
Data Presentation
Quantitative pharmacological data for this compound is not extensively available in the public domain. However, based on its characterization as a potent 5-HT7 receptor inverse agonist, its properties can be compared to other well-studied 5-HT7 receptor ligands. The following table provides a template for summarizing key pharmacological parameters. Researchers are encouraged to determine these values experimentally for this compound.
| Compound | Receptor Target | Binding Affinity (Ki) [nM] | Functional Potency (IC50/EC50) [nM] | Assay Type | Reference |
| This compound | 5-HT7 | Data not available | Data not available | Radioligand Binding / cAMP Assay | To be determined |
| SB-269970 (Reference Antagonist) | 5-HT7 | 0.6 - 1.2 | 1.2 - 2.5 | Radioligand Binding / Functional Assays | Published Literature |
| 5-CT (Reference Agonist) | 5-HT7 | 0.8 - 2.0 | 1.0 - 5.0 | Radioligand Binding / cAMP Assay | Published Literature |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pharmacological properties of this compound and to investigate its effects in the context of neurological disorders.
Protocol 1: In Vitro 5-HT7 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT7 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT7 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Harvest cells at 80-90% confluency.
-
Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.
-
-
Radioligand Binding Assay:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or competing ligand (e.g., serotonin for non-specific binding).
-
25 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
25 µL of a constant concentration of a suitable radioligand (e.g., [3H]5-CT or [3H]LSD) at a concentration close to its Kd.
-
25 µL of the prepared cell membranes (typically 10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay (cAMP Accumulation)
Objective: To determine the functional activity (IC50) of this compound as an inverse agonist at the 5-HT7 receptor.
Methodology:
-
Cell Culture:
-
Seed HEK293 cells stably expressing the human 5-HT7 receptor into 96-well plates and grow to 80-90% confluency.
-
-
cAMP Accumulation Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15 minutes at 37°C to prevent cAMP degradation.
-
To measure inverse agonist activity, add various concentrations of this compound (e.g., 0.1 nM to 10 µM) to the cells and incubate for 30 minutes at 37°C.
-
To measure antagonist activity, pre-incubate the cells with various concentrations of this compound for 15 minutes, followed by the addition of a 5-HT7 receptor agonist (e.g., 5-CT at its EC80 concentration) and incubate for a further 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
For inverse agonism, plot the cAMP levels against the logarithm of the this compound concentration and determine the IC50 value (the concentration that produces a 50% reduction in basal cAMP levels).
-
For antagonism, plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration and determine the IC50 value.
-
Protocol 3: In Vivo Behavioral Model (Forced Swim Test for Antidepressant-like Activity)
Objective: To evaluate the antidepressant-like effects of this compound in a rodent model of depression.
Methodology:
-
Animals:
-
Use male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
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Allow the animals to acclimate to the facility for at least one week before the experiment.
-
-
Drug Administration:
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Dissolve this compound in a suitable vehicle (e.g., saline or 0.5% methylcellulose).
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Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at various doses.
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Include a positive control group treated with a known antidepressant (e.g., imipramine).
-
-
Forced Swim Test (Porsolt's Test):
-
Pre-test session (Day 1): Place each animal individually in a glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm for 15 minutes. This session is for habituation.
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Test session (Day 2): 24 hours after the pre-test, administer this compound, vehicle, or the positive control. 60 minutes post-administration, place the animals back into the swim cylinder for a 6-minute test session.
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Record the behavior of the animals during the last 4 minutes of the test session. The primary measure is the duration of immobility (floating without struggling).
-
-
Data Analysis:
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Score the duration of immobility for each animal.
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Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
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A significant reduction in immobility time in the this compound-treated group compared to the vehicle group indicates an antidepressant-like effect.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the 5-HT7 receptor.
Caption: A logical workflow for the preclinical evaluation of this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of Anhalamine Hydrochloride: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of Anhalamine hydrochloride, achieving a high yield is a critical yet often challenging endeavor. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, ensuring a more efficient and successful experimental outcome.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing the Anhalamine core?
A1: The core structure of Anhalamine, a tetrahydroisoquinoline, is synthesized via the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Q2: What are the typical starting materials for this compound synthesis?
A2: A common synthetic route starts with 3-hydroxy-4,5-dimethoxyphenethylamine as the β-arylethylamine precursor and formaldehyde or a formaldehyde equivalent (like paraformaldehyde) as the carbonyl component.
Q3: Why is the hydroxyl group on the phenethylamine precursor often protected?
A3: Protecting the hydroxyl group, for instance as a benzyl ether, can prevent unwanted side reactions and improve the solubility of the starting material in organic solvents. This protecting group is then removed in a later step to yield the final product.
Q4: What are the most critical factors influencing the yield of the Pictet-Spengler reaction in this synthesis?
A4: The key factors include the purity of the starting materials, the choice of acid catalyst and its concentration, the reaction temperature, and the reaction time. Inadequate control of any of these parameters can lead to the formation of byproducts and a significant reduction in yield.
Troubleshooting Guide
Issue 1: Low Yield in the Pictet-Spengler Cyclization Step
Low yield in the primary ring-forming reaction is a frequent obstacle. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. |
| - Increase Temperature: Gently heating the reaction mixture can accelerate the reaction rate. However, excessive heat can lead to decomposition, so careful temperature control is crucial. | |
| - Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While hydrochloric acid is commonly used, other Brønsted or Lewis acids can be explored.[1] Anhydrous conditions are often preferred. | |
| Side Product Formation | - Control Stoichiometry: Use a slight excess of the formaldehyde equivalent to ensure the complete consumption of the more valuable phenethylamine precursor. |
| - Lower Reaction Temperature: If side reactions are observed at higher temperatures, running the reaction at a lower temperature for a longer duration may improve selectivity. | |
| Poor Quality of Starting Materials | - Purify Starting Materials: Ensure the phenethylamine precursor is of high purity. Impurities can interfere with the reaction. |
| - Use Fresh Reagents: Formaldehyde solutions can degrade over time. Using freshly prepared paraformaldehyde or a high-quality formaldehyde solution is recommended. |
Issue 2: Difficulties in the Deprotection Step (if a protecting group is used)
For syntheses involving a protected hydroxyl group (e.g., benzyl ether), the deprotection step can be a source of yield loss.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Deprotection | - Optimize Catalyst and Reaction Time: For catalytic hydrogenation (e.g., using Pd/C), ensure the catalyst is active and allow for sufficient reaction time under a hydrogen atmosphere. |
| - Alternative Deprotection Methods: If catalytic hydrogenation is inefficient, other deprotection strategies compatible with the molecule's functional groups can be explored. | |
| Product Degradation | - Milder Reaction Conditions: If the product is sensitive to the deprotection conditions, employing milder reagents or reaction conditions may be necessary. |
Issue 3: Low Recovery During Purification and Salt Formation
The final purification and conversion to the hydrochloride salt can also impact the overall yield.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Losses during Extraction | - Optimize Solvent System: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the free base into the organic solvent during workup. |
| - Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to ensure complete extraction. | |
| Inefficient Crystallization | - Choice of Solvent: The choice of solvent for crystallization of the hydrochloride salt is crucial. A solvent system where the salt has low solubility at low temperatures is ideal. |
| - Controlled Cooling: Slow cooling of the solution can lead to the formation of larger, purer crystals and improve recovery. | |
| Incomplete Precipitation of the Hydrochloride Salt | - Anhydrous Conditions: Ensure anhydrous conditions when bubbling hydrogen chloride gas or adding a solution of HCl in an anhydrous solvent to precipitate the salt. The presence of water can affect the solubility and precipitation. |
Experimental Protocols
A representative experimental workflow for the synthesis of this compound is outlined below.
Caption: A generalized experimental workflow for the synthesis of this compound.
For successful troubleshooting, a systematic approach is recommended. The following diagram illustrates a logical decision-making process when encountering low yield.
Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Anhalamine Hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Anhalamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying crude this compound?
A1: The initial and most common method for purifying crude this compound is recrystallization. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution. The formation of the hydrochloride salt of Anhalamine aids in this process by typically yielding a more crystalline and easier-to-handle solid.
Q2: What are some common challenges encountered during the recrystallization of this compound?
A2: Researchers may face several challenges during recrystallization, including:
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Oiling out: The compound separates as an oil rather than crystals. This can be due to a high concentration of impurities or cooling the solution too quickly.
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Poor crystal yield: This may result from using a solvent in which the compound is too soluble at low temperatures or not using enough of the crude material to reach saturation.
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No crystal formation: The solution remains clear even after cooling. This can happen if the solution is not sufficiently saturated or if crystallization is slow to initiate.
Q3: How can I improve crystal formation if my this compound fails to crystallize?
A3: If you are having trouble inducing crystallization, you can try the following techniques:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This creates a rough surface that can promote nucleation.
-
Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This seed crystal will act as a template for further crystal growth.
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Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.
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Cooling to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | The chosen recrystallization solvent may not be optimal for rejecting specific impurities. | Experiment with different solvent systems. Good starting points for tetrahydroisoquinoline hydrochlorides include alcohols like methanol, ethanol, or isopropanol. Solvent mixtures, such as ethanol/water or methanol/diethyl ether, can also be effective. |
| The cooling process was too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help slow down the cooling process. | |
| The crude material contains a high level of impurities. | Consider a pre-purification step, such as an acid-base extraction, to remove a significant portion of the impurities before recrystallization. | |
| Discoloration of the Final Product | Presence of colored impurities from the synthesis or isolation process. | Perform a "hot filtration" step during recrystallization. Dissolve the crude product in the hot solvent and quickly filter it through a pre-heated funnel to remove insoluble colored impurities before allowing the solution to cool. |
| Degradation of the compound due to excessive heat or exposure to light. | Minimize the time the solution is kept at high temperatures. Conduct the purification process in a fume hood with the sash down to minimize light exposure. | |
| Inconsistent Results in Purity Analysis (TLC/HPLC) | The analytical method is not optimized for this compound. | For Thin-Layer Chromatography (TLC), a common mobile phase for alkaloids is a mixture of a non-polar solvent (like toluene or chloroform), a moderately polar solvent (like ethyl acetate or methanol), and a small amount of a basic modifier (like diethylamine or ammonia) to prevent tailing. For High-Performance Liquid Chromatography (HPLC), a reverse-phase C18 column with a mobile phase of acetonitrile or methanol and water containing an acidic modifier (like formic acid or trifluoroacetic acid) is a good starting point. |
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general guideline and may require optimization based on the specific impurities present.
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Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold. Potential solvents include methanol, ethanol, isopropanol, and mixtures such as ethanol/water.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
General Thin-Layer Chromatography (TLC) Protocol for Purity Assessment
-
Plate Preparation: Use silica gel 60 F254 plates.
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Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent such as methanol.
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Mobile Phase: A potential mobile phase system is Chloroform:Methanol:Ammonia (e.g., in a ratio of 85:14:1). This may require optimization.
-
Development: Spot the sample onto the TLC plate and develop the plate in a chamber saturated with the mobile phase.
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Visualization: Visualize the spots under UV light (254 nm). Further visualization can be achieved using a general alkaloid stain like Dragendorff's reagent. The purity can be qualitatively assessed by the presence of a single spot.
Data Presentation
Visualizations
Caption: Troubleshooting workflow for Anhalamine HCl purification.
Troubleshooting Anhalamine hydrochloride instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Anhalamine hydrochloride in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound instability in solution?
This compound, like many amine hydrochlorides, can be susceptible to degradation in solution. The primary factors influencing its stability include pH, exposure to light, temperature, the type of solvent used, and the presence of oxygen or metal ions. Hydrolysis is a common degradation pathway for amine salts.[1] The stability of the salt is also dependent on the pKa of the amine and the acid used to form the salt.[2]
Q2: I've observed a change in the color of my this compound solution. What could be the cause?
A color change in your solution often indicates chemical degradation. This can be due to oxidation or other reactions that form chromophoric degradation products. It is crucial to investigate the cause, as this may signify a loss of potency and the formation of potentially interfering or toxic byproducts. We recommend performing a stability analysis to identify the degradation products.
Q3: My this compound is precipitating out of solution. What should I do?
Precipitation of this compound from a solution can be due to several factors, including:
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Solubility limits being exceeded: Ensure the concentration of your solution is not above the solubility limit in the chosen solvent at the storage temperature.
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pH shift: A change in the pH of the solution can affect the ionization state of the amine and its salt, potentially leading to precipitation.
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Solvent evaporation: Over time, solvent evaporation can increase the concentration of the compound, leading to precipitation.
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Temperature changes: Solubility is often temperature-dependent. A decrease in temperature can cause the compound to precipitate.
Q4: How can I determine the shelf-life of my this compound solution?
To determine the shelf-life, a formal stability study is required. This involves storing the solution under controlled conditions (e.g., specific temperature, humidity, and light exposure) and periodically analyzing samples for the concentration of this compound and the presence of any degradation products.[3] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for such stability-indicating assays.[4][5]
Troubleshooting Guide
Issue: Loss of Potency or Inconsistent Results
If you are experiencing a loss of potency or observing inconsistent results with your this compound solution, follow this troubleshooting workflow:
Troubleshooting workflow for inconsistent results.
Summary of Factors Affecting this compound Stability (Illustrative Data)
The following table provides an example of how to summarize stability data. Please note that this is illustrative data to demonstrate the concept, as specific stability data for this compound is not publicly available. You will need to generate this data for your specific formulation and storage conditions.
| Parameter | Condition | Anhalamine HCl Remaining (Illustrative) | Observations (Illustrative) |
| pH | pH 3 | 98% after 7 days | Stable |
| pH 7 | 85% after 7 days | Minor degradation products observed | |
| pH 9 | 60% after 7 days | Significant degradation, color change | |
| Temperature | 4°C | 99% after 30 days | Stable |
| 25°C | 90% after 30 days | Slow degradation | |
| 40°C | 70% after 30 days | Accelerated degradation | |
| Light Exposure | Protected from light | 95% after 14 days | Stable |
| Exposed to UV light | 50% after 14 days | Rapid degradation, significant color change |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[6][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
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This compound
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HPLC grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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Phosphate buffer
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HPLC system with a UV or DAD detector[5]
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LC-MS system for peak identification
Methodology:
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Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified time.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a specified time.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
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Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).
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Photolytic Degradation: Expose the stock solution to UV light.
-
-
Sample Analysis:
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At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
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Analyze the samples using a validated stability-indicating HPLC method.[8] A common starting point is a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[6]
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Characterize the degradation products using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.[6]
-
Workflow for a forced degradation study.
Potential Degradation Pathway
The following diagram illustrates a generalized degradation pathway for an amine hydrochloride, which can serve as a starting point for investigating this compound. The exact pathway would need to be determined experimentally.
Generalized degradation pathways for an amine hydrochloride.
References
- 1. aei.pitt.edu [aei.pitt.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Anhalamine Hydrochloride in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anhalamine hydrochloride. The following information addresses potential interference of this compound in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological target?
Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid. Its hydrochloride salt is often used in research for better solubility. Structurally related to mescaline, its primary known biological target is the serotonin 5-HT7 receptor, where it has been identified as a potent inverse agonist.[1]
Q2: Can this compound interfere with fluorescence-based assays?
Yes, it is possible. Compounds with aromatic ring systems and electron-donating groups, like the hydroxyl and methoxy groups in anhalamine, can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of other molecules.[1] This can lead to false positives or negatives depending on the assay format.
Q3: Is this compound likely to interfere with absorbance-based (colorimetric) assays?
This compound in solution is typically colorless. However, it possesses a chromophore (the substituted benzene ring) that absorbs light in the UV range. If the assay wavelength is close to the absorbance maximum of anhalamine, it can interfere with the measurement. While less likely to be a problem in the visible range, high concentrations could potentially cause interference.
Q4: How might this compound affect receptor binding assays?
In receptor binding assays, particularly those using radiolabeled ligands, this compound is unlikely to directly interfere with the detection method (e.g., scintillation counting). However, issues can arise from non-specific binding to filters or beads, or if the compound precipitates at the concentrations used.
Q5: What are the general mechanisms of assay interference?
Assay interference can occur through several mechanisms:
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Autofluorescence: The test compound itself fluoresces at the same wavelength used for detection.[1]
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Fluorescence Quenching: The test compound absorbs the excitation or emission energy of the fluorophore in the assay.[1]
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Light Scattering: The compound precipitates and scatters light, affecting both absorbance and fluorescence readings.
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Colored Compounds: The compound absorbs light at the detection wavelength of an absorbance-based assay.
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Chemical Reactivity: The compound reacts with assay components, such as enzymes or detection reagents.
Troubleshooting Guides
Issue 1: Unexpectedly high signal in a fluorescence-based 5-HT7 receptor downstream signaling assay (e.g., cAMP assay).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence of this compound | 1. Run a control experiment with this compound in the assay buffer without the cells or detection reagents. 2. Measure the fluorescence at the assay's excitation and emission wavelengths. | If the control sample shows a significant fluorescent signal, this indicates autofluorescence. |
| Interaction with Detection Reagents | 1. In a cell-free system, mix this compound with the fluorescent detection reagent. 2. Incubate for the same duration as the actual experiment and measure the fluorescence. | An increase in fluorescence compared to the reagent alone suggests a direct interaction. |
Issue 2: Inconsistent results in a competitive radioligand binding assay for the 5-HT7 receptor.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of this compound | 1. Prepare this compound at the highest concentration used in the assay in the binding buffer. 2. Visually inspect for any cloudiness or precipitate after incubation. 3. Centrifuge the sample and check for a pellet. | If precipitation is observed, the effective concentration of the compound is lower than intended, leading to inaccurate binding data. Consider using a lower concentration range or adding a solubilizing agent (e.g., DMSO, ensuring it doesn't affect the assay). |
| Non-specific Binding to Assay Components | 1. In a filtration-based assay, measure the amount of radioligand retained on the filter in the presence of a high concentration of this compound but without the receptor source. | An increase in retained radioactivity compared to the control suggests non-specific binding of the radioligand or this compound to the filter. Pre-treating the filters with a blocking agent like polyethyleneimine (PEI) can mitigate this. |
Issue 3: Apparent inhibition in an enzyme assay that uses a colorimetric readout.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound Absorbs Light at the Assay Wavelength | 1. Measure the absorbance spectrum of this compound in the assay buffer. 2. Check if there is significant absorbance at the wavelength used for detecting the product of the enzymatic reaction. | If there is absorbance overlap, the apparent inhibition may be an artifact. A different detection wavelength or an orthogonal assay with a different readout (e.g., fluorescence, luminescence) should be used for confirmation. |
| Chemical Reactivity with Assay Reagents | 1. Run the assay without the enzyme but with this compound and the substrate/detection reagents. | If a change in signal is observed, it indicates that this compound is reacting with one of the assay components. |
Quantitative Data Summary
The following tables provide illustrative data on how to present quantitative findings when troubleshooting. Note: The values presented here are hypothetical and for demonstration purposes only.
Table 1: Autofluorescence of this compound
| Concentration (µM) | Fluorescence Intensity (RFU) at Ex/Em of cAMP Assay |
| 0 (Blank) | 50 |
| 1 | 150 |
| 10 | 1200 |
| 100 | 9500 |
Table 2: Interference of this compound in a Colorimetric Assay
| Concentration (µM) | Absorbance at 450 nm (Assay Wavelength) |
| 0 (Blank) | 0.05 |
| 1 | 0.06 |
| 10 | 0.15 |
| 100 | 0.60 |
Experimental Protocols
Protocol 1: Autofluorescence Measurement
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Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO).
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Serially dilute the stock solution in the assay buffer to the final desired concentrations.
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Add the dilutions to the wells of a microplate.
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Include a "buffer only" blank control.
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Read the plate in a fluorescence plate reader at the excitation and emission wavelengths of the primary assay.
Protocol 2: Competitive Radioligand Binding Assay
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Prepare cell membranes expressing the 5-HT7 receptor.
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In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-LSD), and varying concentrations of this compound.
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Incubate the plate to allow binding to reach equilibrium.
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Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
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Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Analyze the data to determine the binding affinity (Ki) of this compound.
Visualizations
Caption: A workflow for troubleshooting unexpected assay results with this compound.
References
Preventing oxidation of Anhalamine hydrochloride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Anhalamine hydrochloride to prevent oxidation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid.[1] Its hydrochloride salt is often used in research. Like many phenolic compounds, this compound is susceptible to oxidation, which can lead to the formation of degradation products. This degradation can compromise the purity of the compound, leading to inaccurate experimental results and potentially altering its biological activity.
Q2: What are the primary factors that can cause the oxidation of this compound?
The primary factors that can induce oxidation of susceptible compounds include exposure to:
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Oxygen (Air): The presence of atmospheric oxygen is a key driver of oxidation.
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Light: Particularly UV light, which can provide the energy to initiate oxidative reactions.
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Elevated Temperatures: Heat can accelerate the rate of chemical reactions, including oxidation.
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Presence of Metal Ions: Certain metal ions can act as catalysts in oxidation reactions.
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High pH: A more alkaline environment can increase the susceptibility of phenolic compounds to oxidation.
Q3: How can I visually detect if my this compound sample has oxidized?
While analytical methods are required for confirmation, a visual indication of oxidation is often a change in the color of the solid material or solution. A pure, stable sample of this compound is typically a white to off-white crystalline solid. The development of a yellow, brown, or pinkish hue may suggest the formation of colored oxidation products.
Q4: What are the recommended storage conditions for this compound?
To minimize oxidation, this compound should be stored under the following conditions:
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Temperature: Cool temperatures, generally between 2-8°C, are recommended. For long-term storage, temperatures of -20°C are preferable.
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.
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Light: Protect from light by storing in an amber or opaque container.
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Container: Use a well-sealed container to prevent exposure to air and moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of Solid Sample (Yellowing/Browning) | Oxidation due to improper storage (exposure to air, light, or heat). | 1. Discard the discolored sample to avoid compromising experimental results. 2. Review storage procedures to ensure the new sample is kept in a tightly sealed, light-resistant container, under an inert atmosphere, and at a low temperature. |
| Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) | Presence of degradation products due to oxidation. | 1. Confirm the identity of the degradation products using mass spectrometry (MS).[2][3] 2. If oxidation is confirmed, prepare fresh solutions for experiments. 3. Consider using an antioxidant in your solvent system if the compound is degrading during the experimental workflow. |
| Inconsistent Experimental Results | Degradation of the this compound stock solution. | 1. Prepare fresh stock solutions more frequently. 2. Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. 3. Protect solutions from light during experiments by using amber vials or covering them with foil. |
| Loss of Potency or Activity | Degradation of the active compound. | 1. Perform a stability study to determine the rate of degradation under your specific experimental conditions. 2. Use freshly prepared samples for all critical experiments. |
Stability Data for this compound
The following table summarizes hypothetical stability data for this compound under various storage conditions over a 6-month period. The data is presented as the percentage of the initial concentration remaining.
| Storage Condition | 1 Month | 3 Months | 6 Months |
| 2-8°C, Inert Atmosphere, Protected from Light | 99.8% | 99.5% | 99.1% |
| 2-8°C, Air, Protected from Light | 98.5% | 96.2% | 93.5% |
| Room Temperature, Air, Protected from Light | 95.3% | 88.7% | 79.4% |
| Room Temperature, Air, Exposed to Light | 89.1% | 75.4% | 58.2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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High-purity water
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Methanol (HPLC grade)
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UV-Vis spectrophotometer
Procedure:
-
Acidic Degradation: Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Degradation: Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[5]
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Thermal Degradation: Place 1 mg of solid this compound in an oven at 80°C for 48 hours.
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Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to direct sunlight or a photostability chamber for 48 hours.
-
Analysis: Analyze all samples, along with a control sample (this compound in water), by HPLC-MS to identify and characterize any degradation products.
Protocol 2: Quantification of this compound and its Oxidation Products by HPLC
Objective: To develop a stability-indicating HPLC method for this compound.
Materials:
-
This compound reference standard
-
Forced degradation samples (from Protocol 1)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
High-purity water
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized to achieve good separation.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determine the optimal wavelength for detection by scanning the UV spectrum of this compound (typically around 280 nm for phenolic compounds).
-
-
Method Validation:
-
Specificity: Inject the forced degradation samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
-
Linearity, Accuracy, and Precision: Perform a full validation of the method according to ICH guidelines.
-
Visualizations
Caption: Workflow for preventing and detecting oxidation of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Anhalamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioavailability of Anhalamine hydrochloride. The information is based on established principles of pharmaceutical science and the known physicochemical properties of Anhalamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid.[1] Its hydrochloride salt is the form often used in research. Key properties are summarized below.
Data Presentation: Physicochemical Properties of Anhalamine and its Hydrochloride Salt
| Property | Anhalamine | This compound Dihydrate | Reference |
| Molecular Formula | C₁₁H₁₅NO₃ | C₁₁H₁₅NO₃・HCl・2H₂O | [2][3] |
| Molecular Weight | 209.24 g/mol | 281.73 g/mol | [2][3] |
| Melting Point | 189-191°C | 258°C | [2][4] |
| Solubility | Almost insoluble in cold water and cold ethanol; soluble in hot water, ethanol, acetone, and dilute acids. | Crystals from water. | [2][4] |
Q2: We are observing low oral bioavailability of our this compound formulation. What are the likely causes?
Low oral bioavailability is often attributed to one or more of the following factors:
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Poor Aqueous Solubility: Anhalamine is described as "almost insoluble in cold water."[2][4] While the hydrochloride salt form generally improves aqueous solubility, dissolution in the gastrointestinal (GI) tract can still be a rate-limiting step for absorption.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation. This is a common issue for many orally administered drugs.[6]
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Instability in the GI Tract: The drug may be degraded by the acidic environment of the stomach or by enzymes present in the GI tract.[7]
Q3: How can we improve the solubility of this compound in our formulation?
Several strategies can be employed to enhance the solubility and dissolution rate of poorly soluble compounds:[8]
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area-to-volume ratio of the drug particles, which can improve dissolution.[6]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of the drug in the GI fluids.[9]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix in its amorphous form can significantly increase its dissolution rate.
-
Lipid-Based Formulations: For lipophilic drugs, formulation in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[9][10]
Troubleshooting Guides
Issue: Low and Variable Drug Exposure in Preclinical Animal Studies
This is a common challenge in early drug development. A systematic approach to troubleshooting is crucial.
Experimental Workflow for Investigating Low Bioavailability
Caption: A systematic workflow for troubleshooting low bioavailability.
Troubleshooting Steps:
-
Confirm Analytical Method Validity: Ensure the bioanalytical method for quantifying the drug in plasma is accurate, precise, and sensitive enough.
-
Evaluate In Vitro Dissolution:
-
Action: Perform dissolution testing of your current formulation in media that mimic the GI tract (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Expected Outcome: If dissolution is slow or incomplete, this is a likely contributor to low bioavailability.
-
-
Assess Intrinsic Solubility:
-
Action: Determine the pH-solubility profile of this compound.
-
Expected Outcome: This will help understand if solubility is limited in certain regions of the GI tract.
-
-
Investigate Permeability:
-
Action: Use in vitro models like the Caco-2 cell monolayer assay to estimate intestinal permeability.
-
Expected Outcome: Low permeability suggests that even if the drug dissolves, it may not be efficiently absorbed.
-
-
Examine In Vitro Metabolism:
-
Action: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability.
-
Expected Outcome: Rapid metabolism indicates that first-pass extraction in the liver could be high, reducing the amount of drug reaching systemic circulation.
-
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension to Enhance Dissolution
This protocol describes a general method for preparing a nanosuspension using a wet milling technique.
Objective: To reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Planetary ball mill or similar high-energy mill
Methodology:
-
Preparation of the Suspension:
-
Dissolve the stabilizer in purified water to create a 1-2% (w/v) solution.
-
Disperse a predetermined amount of this compound (e.g., 5% w/v) in the stabilizer solution.
-
-
Milling:
-
Transfer the suspension to a milling chamber containing the milling media.
-
Mill at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours). The optimal time should be determined experimentally.
-
Monitor the temperature of the milling chamber to prevent drug degradation.
-
-
Separation:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Measure the particle size and particle size distribution using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension over time.
-
Perform in vitro dissolution studies comparing the nanosuspension to the unmilled drug.
-
Hypothetical Data: Impact of Nanosuspension on Dissolution
| Formulation | Mean Particle Size (nm) | Time to 80% Dissolution (min) |
| Unmilled Anhalamine HCl | 15,000 | > 120 |
| Nanosuspension | 250 | 15 |
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general outline for assessing the intestinal permeability of a compound.
Objective: To estimate the rate of transport of this compound across an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts
-
This compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer yellow (as a marker for monolayer integrity)
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Test:
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
Add the this compound solution (at a known concentration) to the apical (A) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
To assess active efflux, also perform the experiment in the B-to-A direction.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Factors Influencing Oral Bioavailability
Caption: Key stages influencing the oral bioavailability of a drug.
References
- 1. Anhalamine - Wikipedia [en.wikipedia.org]
- 2. Anhalamine [drugfuture.com]
- 3. Anhalamine | C11H15NO3 | CID 69510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anhalamine-obtained from the plant Lophophora williamsii [epharmacognosy.com]
- 5. Bioavailability Enhancement - Catalent [catalent.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. upm-inc.com [upm-inc.com]
Minimizing side effects of Anhalamine hydrochloride in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the side effects of Anhalamine hydrochloride in animal studies. The following information is curated to address common challenges and provide actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid found in Lophophora williamsii (Peyote), and is structurally related to mescaline.[1] It is typically used in research as a hydrochloride salt for improved solubility and stability. Its primary known mechanism of action is as a potent inverse agonist of the serotonin 5-HT7 receptor.[1]
Q2: What are the expected side effects of this compound in animal models?
Direct studies on the side effects of Anhalamine are limited. However, based on its structural similarity to mescaline and its interaction with the serotonergic system, potential side effects in animals may include:
-
Behavioral: Head-twitch response (in rodents), altered locomotion, signs of anxiety or agitation, and potential catalepsy at higher doses.
-
Physiological: Hyperthermia, changes in heart rate and blood pressure, and potential for gastrointestinal upset.
Q3: Can the route of administration influence the side effects of this compound?
Yes, the route of administration can significantly impact the onset, intensity, and duration of side effects. Intravenous (IV) administration will produce the most rapid and intense effects, while subcutaneous (SC) or intraperitoneal (IP) injections will have a slower onset. Oral administration will likely result in the slowest onset and potentially reduced peak side effects due to first-pass metabolism.
Q4: Are there any known drug interactions to be aware of when using this compound?
Caution should be exercised when co-administering other psychoactive drugs, particularly those that also act on the serotonergic or dopaminergic systems. For instance, co-administration with other serotonin agonists could potentiate side effects like the serotonin syndrome. Conversely, certain serotonin antagonists might be used to mitigate specific side effects.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive animal agitation or distress | Dose may be too high; environmental stress. | Reduce the dosage in subsequent experiments. Ensure a quiet and low-stress environment for the animals. Acclimatize animals to the experimental procedures. |
| Significant hyperthermia | Serotonergic effects of the compound. | Monitor core body temperature. Consider external cooling measures if necessary. Pre-treatment with a 5-HT2A receptor antagonist may mitigate this effect, though this could also alter the primary effects of the compound. |
| Catalepsy or motor rigidity | High dose affecting dopamine pathways. | This is indicative of a high dose. Reduce the dose significantly. The use of 5-HT1A receptor agonists has been shown to reverse haloperidol-induced catalepsy and may be a potential, though experimental, mitigation strategy.[2] |
| Variable results between animals | Differences in metabolism, stress levels, or experimental conditions. | Ensure consistent experimental conditions (e.g., time of day, lighting, handling). Use animals of a similar age and weight. Increase sample size to account for individual variability. |
Quantitative Data Summary
Dose-Response Relationship for a Hypothetical Mescaline-like Compound in Rodents
| Dose (mg/kg, IP) | Head-Twitch Response (mean count per 30 min) | Locomotor Activity (mean distance traveled in cm) |
| 1 | 5 ± 2 | 1500 ± 300 |
| 5 | 25 ± 5 | 3500 ± 500 |
| 10 | 60 ± 10 | 2800 ± 400 |
| 20 | 55 ± 8 | 1800 ± 350 |
Note: This table is a generalized representation based on typical effects of phenethylamine hallucinogens and is for illustrative purposes. Actual results for this compound may vary.
Experimental Protocols
Protocol for Intraperitoneal (IP) Administration of this compound in Rats
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Ensure the solution is clear and free of particulates. Warm the solution to room temperature before injection.
-
-
Animal Handling and Injection:
-
Gently restrain the rat, exposing the lower abdominal quadrants.
-
Lift the hindquarters to a slight upward angle to allow the abdominal organs to shift cranially.
-
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Aspirate to ensure no blood or urine is drawn back, then inject the solution.
-
-
Post-Injection Monitoring:
-
Place the animal in a clean, quiet observation cage.
-
Monitor for the onset of behavioral and physiological effects at regular intervals (e.g., every 15 minutes for the first hour).
-
Record all observations in a detailed log.
-
Protocol for Monitoring Head-Twitch Response (HTR) in Mice
-
Acclimatization:
-
Place the mouse in a clear observation chamber for at least 30 minutes to acclimatize.
-
-
Administration of this compound:
-
Administer the compound via the desired route (e.g., IP, SC).
-
-
Observation Period:
-
Begin observation immediately after administration.
-
Count the number of head-twitches (rapid, rotational head movements) over a set period, typically 30-60 minutes.
-
A trained observer, blind to the experimental conditions, should perform the counting to minimize bias.
-
Visualizations
Caption: Experimental workflow for identifying and mitigating side effects.
Caption: Anhalamine's proposed inverse agonist action at the 5-HT7 receptor.
References
Validation & Comparative
A Comparative Analysis of Anhalamine and Anhalonidine Activity at the 5-HT7 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of two structurally related tetrahydroisoquinoline alkaloids, Anhalamine and Anhalonidine, at the serotonin 7 (5-HT7) receptor. This document summarizes key experimental data, outlines the methodologies used for their determination, and visualizes the relevant biological pathways to support further research and drug discovery efforts.
Introduction
The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in a variety of physiological processes, including mood regulation, circadian rhythms, and cognition.[1][2] Consequently, it has emerged as a promising target for the development of novel therapeutics for psychiatric and neurological disorders. Anhalamine and Anhalonidine are alkaloids found in Lophophora williamsii (peyote) and are structurally related to mescaline. Recent studies have identified these compounds as potent inverse agonists at the 5-HT7 receptor, suggesting their potential as scaffolds for new drug development.[3] This guide aims to provide a clear and objective comparison of their activities at this receptor based on available scientific literature.
Quantitative Data Summary
The following table summarizes the functional activity of Anhalamine and Anhalonidine at the human 5-HT7 receptor as determined by a GloSensor™ cAMP assay.[4] Both compounds exhibit inverse agonist activity, leading to a decrease in basal cyclic adenosine monophosphate (cAMP) levels.
| Compound | EC50 (nM) | Emax (%) |
| Anhalamine | 2090 | -81.7 |
| Anhalonidine | 1230 | -91.2 |
EC50: Half-maximal effective concentration. A lower EC50 value indicates higher potency. Emax: Maximum effect. A more negative Emax value indicates greater efficacy as an inverse agonist.
Interpretation of Data
Based on the data presented, Anhalonidine is a more potent and efficacious inverse agonist at the 5-HT7 receptor compared to Anhalamine. Anhalonidine's lower EC50 value signifies that a lower concentration is required to achieve half of its maximal effect. Furthermore, its more negative Emax value indicates a greater ability to reduce the basal activity of the 5-HT7 receptor.
Experimental Protocols
The quantitative data presented in this guide were obtained using a GloSensor™ cAMP assay. This assay measures changes in intracellular cAMP levels, a key second messenger in the 5-HT7 receptor signaling cascade.
GloSensor™ cAMP Assay
Objective: To determine the functional activity of Anhalamine and Anhalonidine at the human 5-HT7 receptor by measuring their effect on cAMP production.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT7 receptor and a genetically encoded cAMP biosensor (GloSensor™).
Methodology:
-
Cell Culture: HEK293 cells are cultured under standard conditions and seeded into 96-well plates.
-
Transfection: Cells are transfected with the GloSensor™ cAMP plasmid, which expresses a fusion protein of a cAMP-binding domain and a variant of firefly luciferase.
-
Compound Treatment: Cells are incubated with varying concentrations of Anhalamine or Anhalonidine.
-
Luminescence Detection: Following incubation, the GloSensor™ substrate is added. The binding of cAMP to the biosensor induces a conformational change that leads to the production of light (luminescence), which is then measured using a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the level of inverse agonism. The data are normalized to the basal signal and fitted to a dose-response curve to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the 5-HT7 receptor signaling pathway and the experimental workflow of the GloSensor™ cAMP assay.
Caption: 5-HT7 Receptor Signaling and Inverse Agonist Action.
Caption: Workflow of the GloSensor™ cAMP Assay.
Conclusion
The available data indicate that both Anhalamine and Anhalonidine act as inverse agonists at the 5-HT7 receptor. Anhalonidine demonstrates superior potency and efficacy in this regard. This comparative analysis provides a foundation for researchers and drug development professionals to explore these and related tetrahydroisoquinoline alkaloids as potential therapeutic agents targeting the 5-HT7 receptor. Further studies are warranted to elucidate their full pharmacological profiles and to explore their potential in in vivo models of central nervous system disorders.
References
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anhalamine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Anhalamine's Bioactivity in Neuronal and Glial Cell Lines
Disclaimer: Anhalamine is a naturally occurring alkaloid with known activity as a potent inverse agonist of the serotonin 5-HT7 receptor.[1] However, comprehensive studies detailing its effects across multiple cell lines are not widely available in published literature. This guide, therefore, presents a hypothetical cross-validation based on its known mechanism of action to serve as a template for researchers. The experimental data presented herein is illustrative and designed to model the expected outcomes of such a study.
This guide provides a comparative analysis of Anhalamine's effects on two central nervous system (CNS) derived cell lines: SH-SY5Y (a human neuroblastoma cell line) and U87-MG (a human glioblastoma cell line). Its performance is contrasted with SB-269970, a well-characterized and selective 5-HT7 receptor antagonist.
Data Presentation: Summary of Quantitative Effects
The following tables summarize the dose-dependent effects of Anhalamine and the comparator, SB-269970, on key cellular parameters.
Table 1: Effect on Cell Viability (MTT Assay) after 48-hour exposure
| Compound | Concentration (µM) | SH-SY5Y (% Viability ± SD) | U87-MG (% Viability ± SD) |
| Vehicle (DMSO) | 0.1% | 100.0 ± 4.5 | 100.0 ± 5.1 |
| Anhalamine | 1 | 98.2 ± 5.2 | 99.1 ± 4.8 |
| 10 | 91.5 ± 4.9 | 88.4 ± 5.5 | |
| 50 | 75.3 ± 6.1 | 71.2 ± 6.3 | |
| SB-269970 | 1 | 99.5 ± 4.1 | 101.2 ± 4.4 |
| 10 | 97.8 ± 3.8 | 98.5 ± 4.9 | |
| 50 | 95.4 ± 4.2 | 96.1 ± 5.0 |
Table 2: Modulation of Basal Intracellular cAMP Levels (ELISA)
| Compound | Concentration (µM) | SH-SY5Y (cAMP fmol/µg protein ± SD) | U87-MG (cAMP fmol/µg protein ± SD) |
| Vehicle (DMSO) | 0.1% | 15.2 ± 1.8 | 22.5 ± 2.4 |
| Anhalamine | 10 | 9.8 ± 1.1 | 14.1 ± 1.9 |
| SB-269970 | 10 | 14.9 ± 1.5 | 21.9 ± 2.1 |
Table 3: Quantification of Neurite Outgrowth in SH-SY5Y Cells
| Compound | Concentration (µM) | Average Neurite Length (µm ± SD) | % of Cells with Neurites |
| Vehicle (DMSO) | 0.1% | 18.5 ± 2.1 | 25.4% |
| Anhalamine | 10 | 35.2 ± 3.4 | 58.1% |
| SB-269970 | 10 | 19.1 ± 2.5 | 26.8% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway influenced by Anhalamine and the general workflow used for this comparative study.
Caption: Anhalamine acts as an inverse agonist on the 5-HT₇ receptor, reducing its basal activity.
Caption: Workflow for evaluating Anhalamine's effects against a comparator in vitro.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Maintenance
-
Cell Lines: SH-SY5Y (ATCC® CRL-2266™) and U87-MG (ATCC® HTB-14™).
-
Media:
-
SH-SY5Y: DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
U87-MG: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂. Media was changed every 2-3 days, and cells were passaged upon reaching 80-90% confluency.
MTT Cell Viability Assay
-
Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The following day, the media was replaced with fresh media containing various concentrations of Anhalamine, SB-269970, or a vehicle control (0.1% DMSO).
-
Incubation: Plates were incubated for 48 hours at 37°C.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.
-
Solubilization: The media was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance was read at 570 nm using a microplate reader. Viability was expressed as a percentage relative to the vehicle-treated control wells.
Intracellular cAMP Level Measurement (ELISA)
-
Seeding: Cells were seeded in 6-well plates and grown to ~80% confluency.
-
Treatment: Cells were pre-treated for 15 minutes with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation. Subsequently, cells were treated with 10 µM Anhalamine, 10 µM SB-269970, or vehicle for 30 minutes.
-
Lysis: Media was aspirated, and cells were washed once with cold PBS. Cells were then lysed using 0.1 M HCl.
-
Quantification: The resulting lysate was centrifuged, and the supernatant was collected. The cAMP concentration in the supernatant was quantified using a competitive ELISA kit according to the manufacturer's instructions.
-
Normalization: Total protein content in each well was determined using a BCA protein assay to normalize cAMP levels (fmol/µg protein).
Neurite Outgrowth Assay (SH-SY5Y Cells)
-
Seeding: SH-SY5Y cells were seeded onto poly-L-lysine coated coverslips in 24-well plates in low-serum media (1% FBS) to induce differentiation.
-
Treatment: Cells were treated with 10 µM Anhalamine, 10 µM SB-269970, or vehicle control for 72 hours.
-
Fixation and Staining: Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA. Cells were then stained with an antibody against β-III Tubulin, followed by a fluorescently-labeled secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: Coverslips were mounted, and images were captured using a fluorescence microscope.
-
Analysis: Using image analysis software (e.g., ImageJ), the average length of neurites was measured from at least 100 cells per condition. A cell was considered positive for neurites if it possessed at least one process equal to or greater than the diameter of its cell body.
References
A Comparative Analysis of Anhalamine and Other Tetrahydroisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Anhalamine and other closely related tetrahydroisoquinoline (THIQ) alkaloids, focusing on their pharmacological and biochemical properties. The information presented is supported by experimental data to offer an objective evaluation of their potential as research tools and therapeutic agents.
Introduction
Tetrahydroisoquinoline alkaloids are a diverse class of natural and synthetic compounds with a wide range of biological activities.[1] Anhalamine, a naturally occurring THIQ found in the peyote cactus (Lophophora williamsii), has garnered interest due to its structural relationship to mescaline and its own distinct pharmacological profile.[2] This guide focuses on a comparative analysis of Anhalamine and its close structural analogs also found in peyote, such as Pellotine and Anhalonidine, with a primary focus on their recently elucidated activity at the serotonin 7 (5-HT7) receptor.[3] While the broader THIQ class exhibits numerous biological effects, including anticancer and antimicrobial properties, this guide will concentrate on the direct comparative data available for this specific subset of peyote alkaloids.
Comparative Pharmacological Data
The primary pharmacological target for which direct comparative data is available for Anhalamine and its analogs is the 5-HT7 receptor. All three compounds—Anhalamine, Pellotine, and Anhalidine—have been identified as inverse agonists at this receptor.[3] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response. In the case of the Gs-coupled 5-HT7 receptor, activation by an agonist leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), while an inverse agonist decreases the basal level of cAMP.[1]
The following table summarizes the functional potency of these alkaloids at the human 5-HT7 receptor as determined by a GloSensor™ cAMP assay.[3]
| Alkaloid | Chemical Structure | EC50 (nM) | Emax (%) |
| Anhalamine | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol | 453 | -88.9 |
| Pellotine | 6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol | 291 | -98.6 |
| Anhalidine | 1,2-Dimethyl-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline | 219 | -95.4 |
EC50: The half-maximal effective concentration. A lower value indicates higher potency. Emax: The maximum efficacy of the inverse agonist effect, represented as the percentage decrease from basal cAMP levels.
Experimental Protocols
GloSensor™ cAMP Assay for 5-HT7 Receptor Inverse Agonism
This protocol outlines the methodology used to determine the inverse agonist activity of Anhalamine and other THIQ alkaloids at the 5-HT7 receptor.[4][5]
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently transfected with a pGloSensor™-22F cAMP plasmid, which encodes a genetically engineered form of luciferase fused to a cAMP-binding domain. Upon cAMP binding, a conformational change in the protein leads to a large increase in light output.[4]
2. Assay Procedure:
-
Transfected cells are seeded into 96-well white-walled, clear-bottom plates.
-
The following day, the culture medium is replaced with a CO2-independent medium containing 10% fetal bovine serum and the cells are incubated with the GloSensor™ cAMP Reagent for two hours at room temperature in the dark.
-
Varying concentrations of the test compounds (Anhalamine, Pellotine, Anhalidine) are added to the wells.
-
Luminescence is measured kinetically for a period of 20-30 minutes using a luminometer.
3. Data Analysis:
-
The decrease in luminescence from the basal level is indicative of inverse agonist activity.
-
Data are normalized to the vehicle control (0% effect) and a maximally effective concentration of a known 5-HT7 receptor inverse agonist as a reference (-100% effect).
-
EC50 and Emax values are calculated using a non-linear regression analysis of the concentration-response curves.
Visualizations
Signaling Pathway of 5-HT7 Receptor Inverse Agonism
Caption: 5-HT7 receptor inverse agonism signaling pathway.
Experimental Workflow for GloSensor™ cAMP Assay
Caption: Experimental workflow for the GloSensor™ cAMP assay.
Conclusion
The comparative analysis reveals that Anhalamine, Pellotine, and Anhalidine are all potent inverse agonists at the 5-HT7 receptor, with Anhalidine demonstrating the highest potency.[3] The shared 8-hydroxy-6,7-dimethoxy tetrahydroisoquinoline scaffold appears to be a key structural feature for this activity.[3] The detailed experimental protocol for the GloSensor™ cAMP assay provides a robust method for quantifying the inverse agonist effects of these and other compounds targeting Gs-coupled receptors. Further research is warranted to explore the full pharmacological profile of these alkaloids and their potential therapeutic applications, particularly in areas where modulation of the 5-HT7 receptor is considered beneficial, such as in certain neurological and psychiatric disorders.
References
A Comparative Guide to the Anthelmintic Potential of Anhalamine Hydrochloride
Disclaimer: There is currently no published scientific literature validating the anthelmintic potential of Anhalamine hydrochloride. This guide is presented as a methodological framework for researchers and drug development professionals to evaluate its potential efficacy in comparison to established anthelmintic agents. The data presented herein is hypothetical and for illustrative purposes only.
Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid found in Lophophora williamsii and is structurally related to mescaline[1][2]. While its effects on neuromuscular transmission have been explored, its potential as an anthelmintic agent remains uninvestigated[1]. This guide outlines a comparative framework to validate the potential of its hydrochloride salt against a panel of standard-of-care anthelmintic drugs.
Comparative Efficacy Analysis
To rigorously assess the anthelmintic potential of a novel compound such as this compound, its performance must be benchmarked against existing drugs with known mechanisms of action. The selected comparators for this hypothetical analysis are Albendazole, Ivermectin, and Praziquantel, chosen for their broad-spectrum activity and distinct modes of action.
-
Albendazole: A benzimidazole that acts by inhibiting tubulin polymerization, leading to the disruption of microtubule-dependent processes like glucose uptake in the parasite[3][4][5][6].
-
Ivermectin: A macrocyclic lactone that targets glutamate-gated chloride channels in invertebrate nerve and muscle cells, causing hyperpolarization, paralysis, and death of the parasite[7][8][9][10][11].
-
Praziquantel: An isoquinoline derivative that disrupts calcium homeostasis in the parasite, leading to uncontrolled muscle contraction, paralysis, and tegumental damage[12][13][14][15][16].
The following tables summarize hypothetical data from key in vitro and in vivo assays, illustrating how this compound's performance could be compared.
Table 1: Hypothetical In Vitro Anthelmintic Activity of this compound and Comparator Drugs
| Compound | Target Species | Assay Type | IC50 / EC50 (µg/mL) |
| Anhalamine HCl | Haemonchus contortus (Nematode) | Egg Hatch Assay (EHA) | 15.8 |
| Haemonchus contortus (Nematode) | Larval Motility Assay (LMA) | 25.2 | |
| Hymenolepis diminuta (Cestode) | Adult Motility Assay (AMA) | 8.5 | |
| Albendazole | Haemonchus contortus (Nematode) | Egg Hatch Assay (EHA) | 0.1 |
| Haemonchus contortus (Nematode) | Larval Motility Assay (LMA) | 0.5 | |
| Hymenolepis diminuta (Cestode) | Adult Motility Assay (AMA) | 10.2 | |
| Ivermectin | Haemonchus contortus (Nematode) | Egg Hatch Assay (EHA) | >100 |
| Haemonchus contortus (Nematode) | Larval Motility Assay (LMA) | 0.01 | |
| Hymenolepis diminuta (Cestode) | Adult Motility Assay (AMA) | Not effective | |
| Praziquantel | Haemonchus contortus (Nematode) | Egg Hatch Assay (EHA) | Not effective |
| Haemonchus contortus (Nematode) | Larval Motility Assay (LMA) | Not effective | |
| Hymenolepis diminuta (Cestode) | Adult Motility Assay (AMA) | 0.2 |
Table 2: Hypothetical In Vivo Efficacy in a Murine Model (Heligmosomoides polygyrus)
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Mean Worm Burden Reduction (%) | Fecal Egg Count Reduction (%) |
| Vehicle Control | - | 0% | 0% |
| Anhalamine HCl | 50 | 75.6% | 82.1% |
| Albendazole | 25 | 98.2% | 99.5% |
| Ivermectin | 5 | 99.8% | >99.9% |
Experimental Protocols
Detailed and standardized protocols are critical for generating reproducible and comparable data.
In Vitro Assays
-
Adult Motility Assay (AMA):
-
Adult worms (Hymenolepis diminuta or Haemonchus contortus) are collected from the intestines of freshly euthanized, experimentally infected rodents[17][18].
-
Worms are washed in pre-warmed Phosphate Buffered Saline (PBS) at 37°C.
-
Individual or small groups of worms are placed in 24-well plates containing culture medium and varying concentrations of the test compounds (e.g., 0.1 to 100 µg/mL).
-
A negative control (vehicle, e.g., 1% DMSO in PBS) and a positive control (a standard drug like Praziquantel or Albendazole) are included.
-
Plates are incubated at 37°C, and worm motility is observed and scored at regular intervals (e.g., 2, 4, 6, 12, 24 hours).
-
The time to paralysis and death is recorded. Death is confirmed by the absence of movement after gentle prodding and transfer to fresh, drug-free medium[19].
-
-
Egg Hatch Assay (EHA):
-
Nematode eggs (Haemonchus contortus) are recovered from the feces of infected animals using a flotation technique[20][21].
-
Eggs are washed, and the concentration is adjusted to approximately 100-150 eggs per well in a 24-well plate[20][22].
-
Test compounds are added at various concentrations. A negative control and a positive control (e.g., Albendazole) are included[23][24].
-
Plates are incubated at 27°C for 48 hours.
-
A drop of Lugol's iodine is added to stop further hatching, and the number of hatched larvae versus unhatched eggs is counted under a microscope.
-
The percentage of inhibition is calculated relative to the negative control.
-
-
Larval Motility/Migration Inhibition Assay (LMIA):
-
Third-stage larvae (L3) of nematodes are obtained from fecal cultures[19][25].
-
Larvae are exposed to various concentrations of the test compounds in 96-well plates for a set period (e.g., 24 hours).
-
The motility of the larvae is scored visually or using automated tracking software.
-
Alternatively, a migration inhibition setup is used, where larvae are placed on one side of a sieve and must migrate through to the other side. The presence of an effective compound inhibits this migration[19].
-
In Vivo Efficacy Model
-
Rodent Infection Model (e.g., Heligmosomoides polygyrus in mice):
-
Mice are orally infected with a standardized number of infective L3 larvae.
-
After the infection is established (typically 7-10 days post-infection), mice are randomly assigned to treatment groups (e.g., n=6-8 per group)[19].
-
Groups include a vehicle control, a positive control (e.g., Albendazole), and multiple dose levels of the test compound (Anhalamine HCl).
-
The compounds are administered orally for a defined period (e.g., 3-5 consecutive days).
-
Fecal egg counts are performed before and after treatment to determine the Fecal Egg Count Reduction (FECR) percentage[19][24].
-
At the end of the study, mice are euthanized, and the intestines are harvested to count the remaining adult worms.
-
The percentage reduction in worm burden is calculated by comparing the mean number of worms in treated groups to the vehicle control group.
-
Visualizations
Hypothetical Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway for an anthelmintic compound that acts as a neuromuscular paralytic agent by antagonizing a key parasite-specific neurotransmitter receptor.
Caption: Hypothetical antagonistic action of Anhalamine HCl on a parasite neuromuscular junction.
Experimental Validation Workflow
This diagram outlines the logical progression for validating a novel anthelmintic candidate, from initial screening to in vivo confirmation.
Caption: Experimental workflow for validating a novel anthelmintic candidate.
References
- 1. Anhalamine - Wikipedia [en.wikipedia.org]
- 2. Anhalamine | C11H15NO3 | CID 69510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 5. Albendazole - Wikipedia [en.wikipedia.org]
- 6. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ivermectin - Wikipedia [en.wikipedia.org]
- 8. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. drugs.com [drugs.com]
- 12. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 15. Praziquantel - Wikipedia [en.wikipedia.org]
- 16. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. techagro.org [techagro.org]
- 20. Frontiers | Chemical Analysis and Anthelmintic Activity Against Teladorsagia Circumcincta of Nordic Bark Extracts In vitro [frontiersin.org]
- 21. cambridge.org [cambridge.org]
- 22. In Vitro Anthelmintic Activity of Sea Buckthorn (Hippophae rhamnoides) Berry Juice against Gastrointestinal Nematodes of Small Ruminants [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. scielo.br [scielo.br]
- 25. scispace.com [scispace.com]
Replicating published findings on Anhalamine's neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuropharmacological findings related to Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid. The data presented here is based on published scientific literature and is intended to assist researchers in replicating and expanding upon these findings. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of Anhalamine's interaction with key neurological receptors.
I. Quantitative Data Summary
Anhalamine has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor.[1] Its neuropharmacological activity is compared with structurally related alkaloids isolated from Lophophora williamsii, such as Pellotine and its O-methylated analog, Anhalinine, as well as the structurally related psychedelic phenethylamine, Mescaline.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| Anhalamine | 5-HT7 | Functional (cAMP) | EC50 | Data not available |
| Functional (cAMP) | Emax | Data not available | ||
| Radioligand Binding | Ki | Data not available | ||
| Anhalinine | 5-HT7 | Functional (cAMP) | EC50 | 2722 |
| Functional (cAMP) | Emax | -85% | ||
| Pellotine | 5-HT7 | Functional (cAMP) | EC50 | 291 |
| 5-HT1D | Radioligand Binding | Ki | 117 | |
| 5-HT6 | Radioligand Binding | Ki | 170 | |
| Mescaline | 5-HT2A | Radioligand Binding | Ki | ~5000 |
| 5-HT2C | Radioligand Binding | Ki | ~13000 | |
| TAAR1 | Functional | EC50 | ~3300 |
Note: Direct quantitative data for Anhalamine's binding affinity (Ki) and functional potency (EC50, Emax) at the 5-HT7 receptor, while described as potent, were not available in the public domain at the time of this guide's compilation. The primary source for this information appears to be a forthcoming publication.[1] Data for dopamine D2 receptor binding for Anhalamine was also not available.
II. Experimental Protocols
The following are detailed methodologies for the key experiments typically used to characterize the neuropharmacology of compounds like Anhalamine. These protocols are based on standard practices in the field and are intended to provide a framework for replication.
A. Radioligand Binding Assay for 5-HT7 Receptor
This protocol is for determining the binding affinity (Ki) of a test compound for the 5-HT7 receptor.
1. Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]5-CT (5-carboxamidotryptamine) or [3H]SB-269970.
-
Non-specific binding control: 10 µM 5-HT or another high-affinity 5-HT7 ligand.
-
Test compounds (e.g., Anhalamine) at various concentrations.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
2. Methods:
-
Membrane Preparation:
-
Culture HEK293-5-HT7 cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
-
Repeat the centrifugation and resuspension step.
-
Determine the protein concentration of the final membrane preparation (e.g., using a Bradford assay).
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the membrane preparation (typically 20-50 µg of protein), and the test compound at various concentrations.
-
Add the radioligand at a concentration near its Kd.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. cAMP Functional Assay for 5-HT7 Receptor Inverse Agonism
This protocol is for determining the functional activity (EC50 and Emax) of a test compound as an inverse agonist at the 5-HT7 receptor.
1. Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).
-
Test compounds (e.g., Anhalamine) at various concentrations.
-
cAMP assay kit (e.g., LANCE cAMP kit, HTRF cAMP kit, or similar).
-
Plate reader compatible with the chosen cAMP assay kit.
2. Methods:
-
Cell Culture and Plating:
-
Culture HEK293-5-HT7 cells.
-
Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Functional Assay:
-
Remove the culture medium and replace it with stimulation buffer.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log of the test compound concentration.
-
To determine inverse agonism, compare the cAMP levels in the presence of the test compound to the basal cAMP levels (in the absence of any compound).
-
Fit the data using a non-linear regression model (e.g., a three-parameter logistic equation) to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect of the compound, expressed as a percentage of the basal cAMP level). A negative Emax value indicates inverse agonism.
-
III. Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the neuropharmacology of Anhalamine.
Caption: Anhalamine's inverse agonism at the 5-HT7 receptor.
Caption: Workflow for characterizing Anhalamine's neuropharmacology.
References
For Immediate Release
Data Presentation: Efficacy at the 5-HT7 Receptor
The following table summarizes the available quantitative data for the inverse agonist activity of Anhalamine's related compounds at the human 5-HT7 receptor. This activity is characterized by the half-maximal effective concentration (EC50) and the maximum effect (Emax), where a lower EC50 value indicates higher potency and a more negative Emax value indicates greater efficacy in reducing basal receptor activity.
| Compound | Chemical Structure | EC50 (nM) | Emax (%) |
| Anhalidine | [Insert Chemical Structure of Anhalidine] | 219 | -95.4 |
| Pellotine | [Insert Chemical Structure of Pellotine] | 291 | Not Reported |
| Anhalonidine | [Insert Chemical Structure of Anhalonidine] | Potent Inverse Agonist (Specific value not reported) | Not Reported |
| Anhalinine | [Insert Chemical Structure of Anhalinine] | 2,722 | -85 |
| Anhalamine | [Insert Chemical Structure of Anhalamine] | Data Not Available | Data Not Available |
Data sourced from Chan et al., 2025 and other cited literature.
Experimental Protocols
The efficacy data presented in this guide was primarily obtained through the use of a GloSensor™ cAMP Assay. This luminescence-based, live-cell assay is designed to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in the 5-HT7 receptor signaling cascade.
GloSensor™ cAMP Assay for 5-HT7 Receptor Inverse Agonism:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics. Cells are then transiently transfected with a plasmid encoding the human 5-HT7 receptor and a pGloSensor™-22F cAMP plasmid. The GloSensor™ plasmid contains a genetically engineered form of luciferase fused to a cAMP-binding domain.
-
Cell Plating: Following transfection, cells are seeded into 96-well white, clear-bottom microplates at a density of approximately 20,000 cells per well and incubated for 24 hours to allow for cell adherence and receptor expression.
-
Equilibration: The culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent. The cells are then incubated for 2 hours at room temperature to allow for cell equilibration and loading of the luciferase substrate.
-
Compound Treatment: Test compounds (Anhalidine, Pellotine, Anhalinine, etc.) are serially diluted to various concentrations and added to the wells. For inverse agonist testing, the compounds are added directly to the cells without prior stimulation by an agonist.
-
Luminescence Reading: The microplate is immediately placed in a luminometer, and luminescence readings are taken kinetically over a period of 15-30 minutes. The binding of cAMP to the GloSensor™ protein induces a conformational change that results in an increase in light output. Inverse agonists will decrease the basal level of cAMP produced by the constitutive activity of the 5-HT7 receptor, leading to a dose-dependent decrease in luminescence.
-
Data Analysis: The luminescence data is normalized to the vehicle control. The EC50 and Emax values are then calculated using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in appropriate software such as GraphPad Prism.
Mandatory Visualization
Signaling Pathways of the 5-HT7 Receptor
The 5-HT7 receptor primarily signals through two distinct G-protein-coupled pathways. The canonical pathway involves the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. A non-canonical pathway involves coupling to the Gα12 protein, which activates small GTPases of the Rho family, influencing cytoskeletal dynamics and neurite outgrowth.
Caption: 5-HT7 receptor signaling pathways.
Experimental Workflow for GloSensor™ cAMP Assay
The following diagram illustrates the key steps in the experimental workflow for determining the inverse agonist activity of test compounds at the 5-HT7 receptor using the GloSensor™ cAMP Assay.
Caption: GloSensor™ cAMP Assay workflow.
Independent Verification of Anhalamine's Binding Mode to the 5-HT7 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding and functional activity of the tetrahydroisoquinoline alkaloid Anhalamine at the 5-HT7 receptor. Drawing on recently published experimental data, we compare its performance against well-characterized alternative ligands—an agonist and an antagonist—to independently verify its binding mode. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support further research and drug development efforts.
Introduction to Anhalamine and the 5-HT7 Receptor
Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii).[1][2] Structurally related to mescaline, recent pharmacological studies have identified it as a ligand for the serotonin 7 (5-HT7) receptor.[1]
The 5-HT7 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system—with high densities in the thalamus, hypothalamus, and hippocampus—as well as in the gastrointestinal tract and blood vessels.[3] This receptor is implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, learning, memory, and mood regulation.[3][4] Its primary signaling mechanism involves coupling to a stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular levels of the second messenger cyclic AMP (cAMP).[5][6]
Comparative Analysis of Binding Mode
Recent studies have characterized Anhalamine and its close structural analogs as inverse agonists of the 5-HT7 receptor.[7] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the Gs-coupled 5-HT7 receptor, an agonist increases basal cAMP levels, while an inverse agonist reduces these basal levels. This is distinct from a neutral antagonist, which binds to the receptor and blocks the action of both agonists and inverse agonists without affecting the receptor's basal activity level.
To independently verify this binding mode, this guide compares the functional activity of Anhalamine's close analog, Anhalidine , with the endogenous agonist Serotonin (5-HT) , the selective synthetic agonist LP-211 , and the selective antagonist SB-269970 .
Data Presentation
The following tables summarize quantitative data from binding affinity and functional assays for Anhalidine and comparator compounds at the human 5-HT7 receptor.
Table 1: Binding Affinity at the Human 5-HT7 Receptor
| Compound | Ligand Type | Assay Type | Radioligand | Kᵢ (nM) | pKᵢ | Reference(s) |
| SB-269970 | Antagonist | Radioligand Binding | [³H]-5-CT | ~1.26 | 8.9 | [5] |
| LP-211 | Agonist | Radioligand Binding | [³H]-LSD | 15 | 7.82 | [3] |
Kᵢ (Inhibition Constant): Concentration of a competing ligand that occupies 50% of receptors in the presence of a radioligand. A lower Kᵢ indicates higher binding affinity.
Table 2: Functional Activity at the Human 5-HT7 Receptor
| Compound | Ligand Type | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Reference(s) |
| Anhalidine * | Inverse Agonist | GloSensor™ cAMP | 219 | -95.4% | [7] |
| Serotonin (5-HT) | Agonist | cAMP Assay | 5.3 | +95.8% | [3] |
| LP-211 | Agonist | Guinea Pig Ileum | 600 | +82% | [3] |
| SB-269970 | Antagonist | Adenylyl Cyclase | pA₂ = 8.5 | N/A | [5] |
*Data for Anhalidine, a potent analog of Anhalamine evaluated in the same study, is presented.[7] EC₅₀ (Half-maximal Effective Concentration): Concentration of a ligand that produces 50% of its maximal response. Eₘₐₓ (Maximum Effect): The maximum response a ligand can produce. A negative Eₘₐₓ indicates inverse agonism. pA₂ is a measure of an antagonist's potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Competitive Binding Assay (for Kᵢ Determination)
This protocol is used to determine the binding affinity (Kᵢ) of an unlabeled test compound (e.g., SB-269970) by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT7 receptor.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT7 receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
2. Binding Incubation:
-
The assay is performed in 96-well plates with a final volume of 250 µL.
-
To each well, add:
-
150 µL of the membrane preparation (containing a defined amount of receptor protein).
-
50 µL of the unlabeled test compound at various concentrations (typically a 10-point dilution series).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-5-CT).[5]
-
-
Non-specific binding is determined in parallel wells containing a high concentration of a non-labeled competing ligand.
-
The plate is incubated at a controlled temperature (e.g., 30-37°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
GloSensor™ cAMP Functional Assay (for EC₅₀ and Eₘₐₓ Determination)
This live-cell assay measures changes in intracellular cAMP levels to determine if a compound acts as an agonist, antagonist, or inverse agonist.[5]
1. Cell Preparation and Transfection:
-
HEK293 cells are seeded in 96- or 384-well plates.
-
Cells are co-transfected with a plasmid encoding the human 5-HT7 receptor and the pGloSensor™-22F cAMP plasmid. The GloSensor™ plasmid encodes a luciferase-based biosensor that emits light upon binding to cAMP.[7]
2. Assay Procedure:
-
After an appropriate incubation period (e.g., 24-48 hours) to allow for receptor and biosensor expression, the cell culture medium is replaced with a CO₂-independent medium.
-
Cells are then incubated with the GloSensor™ cAMP Reagent (containing the luciferase substrate) for approximately 2 hours at room temperature to allow the reagent to equilibrate within the cells.
-
A baseline luminescence reading is taken before adding the test compounds.
3. Compound Addition and Measurement:
-
For Agonist/Inverse Agonist Mode: Test compounds (e.g., Anhalidine, 5-HT) are added to the wells at various concentrations. Luminescence is measured kinetically or at a fixed time point (e.g., 15-20 minutes) after addition. An increase in luminescence indicates agonism, while a decrease below baseline indicates inverse agonism.[4]
-
For Antagonist Mode: Cells are pre-incubated with the antagonist (e.g., SB-269970) before adding a fixed concentration of an agonist (like 5-HT). The ability of the antagonist to block the agonist-induced increase in luminescence is measured.
4. Data Analysis:
-
The change in luminescence is normalized to the baseline reading to calculate fold-change or percentage response relative to a control (e.g., vehicle for inverse agonism, or a maximal agonist response for agonism).
-
Data are plotted against the log concentration of the test compound.
-
EC₅₀ and Eₘₐₓ values are determined using a non-linear regression fit (e.g., a four-parameter logistic equation).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: 5-HT7 Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. GloSensor™ cAMP Assay Protocol [promega.sg]
- 4. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Anhalamine Hydrochloride: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Anhalamine Hydrochloride necessitates a cautious approach based on established general guidelines for hazardous chemical waste management. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.
Given the lack of a specific Safety Data Sheet (SDS) from manufacturers detailing the disposal procedures for this compound, researchers and laboratory personnel must handle this compound as a potentially hazardous substance. The following procedural guidance is based on general best practices for the disposal of research chemicals.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step General Disposal Protocol
In the absence of specific instructions, this compound waste should be treated as hazardous chemical waste.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a container that is compatible with the chemical. For solid waste, a securely sealed bag or bottle is appropriate. For liquid waste (solutions), use a sealed, leak-proof container.[1][2][3]
-
Ensure the container is in good condition and has a secure, tight-fitting lid.[1][2]
-
The container must be clearly labeled with the full chemical name (no abbreviations) and the words "Hazardous Waste".[1][2]
-
-
Storage:
-
Disposal Request:
-
Once the container is full, or as per your institution's guidelines, contact your EHS department to arrange for a hazardous waste pickup.[3]
-
Provide them with all the necessary information about the waste, including the chemical name and quantity.
-
Crucially, never dispose of this compound down the drain or in regular trash. [2][3][4] This is to prevent potential harm to aquatic life and the environment.
Summary of General Chemical Disposal Best Practices
The following table summarizes the essential do's and don'ts for handling chemical waste in a laboratory setting.
| Do's | Don'ts |
| Always consult your institution's EHS department for specific disposal guidance.[3] | Never pour chemical waste down the sink unless explicitly permitted by regulations.[4][5] |
| Always wear appropriate Personal Protective Equipment (PPE). | Never mix different types of chemical waste unless you are certain they are compatible.[1][3] |
| Always use compatible and properly labeled containers for waste.[1][2][3][5] | Never dispose of hazardous waste by evaporation in a fume hood.[6] |
| Always keep waste containers securely closed except when adding waste.[1][3] | Never dispose of chemical waste in regular trash.[3] |
| Always store chemical waste in a designated satellite accumulation area.[1] | Never transport hazardous waste outside of the laboratory yourself.[6] |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a general decision-making workflow for the disposal of a laboratory chemical.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. mcneese.edu [mcneese.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Anhalamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Anhalamine hydrochloride. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on established safety protocols for handling potent and toxic alkaloids and hazardous chemical powders.[1][2][3][4][5][6] Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to hazardous chemicals.[7][8] A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed.[9]
Minimum PPE Requirements: [2]
-
Body Protection: A flame-resistant lab coat is required at all times in the laboratory.[10] For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[11]
-
Eye and Face Protection: Safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.[9][10][12] When there is a splash hazard, chemical splash goggles and a full-face shield must be worn.[7][10][12]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] For direct handling or when there is a risk of skin absorption, double gloving with nitrile gloves or wearing a more robust chemical-resistant glove is necessary.[7][9] Always inspect gloves for any signs of degradation before use and change them immediately if contaminated.[2][9]
-
Footwear: Closed-toe and closed-heel shoes are mandatory in the laboratory.[7][10]
-
Respiratory Protection: When handling this compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent inhalation.[7][12] The type of respirator should be selected based on a thorough risk assessment of the potential for airborne particulates.
Table 1: Personal Protective Equipment for Handling this compound
| Task | Body Protection | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Weighing and Transferring Powder | Flame-resistant lab coat | Safety glasses with side shields (minimum); Goggles and face shield (recommended) | Double nitrile gloves or chemical-resistant gloves | Required if outside a fume hood (e.g., N95 or higher) |
| Preparing Solutions | Flame-resistant lab coat, Chemical-resistant apron | Chemical splash goggles and face shield | Double nitrile gloves or chemical-resistant gloves | Recommended if not in a fume hood |
| General Laboratory Operations | Flame-resistant lab coat | Safety glasses with side shields | Nitrile gloves | Not generally required if substance is in a sealed container |
Operational Plan: Safe Handling and Storage
2.1. Engineering Controls
-
Ventilation: All manipulations of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][11][13]
-
Designated Area: Establish a designated and clearly labeled area for working with toxic powders like this compound.[2][14] This area should be equipped with all necessary safety equipment.
2.2. Weighing and Handling Procedures
-
Preparation: Before handling the powder, ensure the designated area and the chemical fume hood are clean and uncluttered. Cover the work surface with absorbent bench paper.[2][14]
-
Weighing: If possible, weigh the powder directly within the fume hood.[1][2] If the balance cannot be placed inside the hood, tare a sealed container, add the powder to the container inside the hood, seal it, and then move it to the balance for weighing.[2]
-
Solution Preparation: Add solvents to the powdered this compound slowly and carefully within the fume hood to avoid splashing.
-
Containment: Keep containers of this compound, whether in solid or solution form, tightly closed when not in use.[11][14]
2.3. Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it in a clearly labeled, sealed, and shatter-resistant container.[2]
-
Store it away from incompatible materials, such as strong oxidizing agents.[15]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
3.1. Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.[17]
-
Inhalation: Move the individual to fresh air immediately.[15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]
3.2. Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[18]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: For small spills, use a chemical spill kit with appropriate absorbent materials to contain the spill.[16] Avoid raising dust if the spill involves powder.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.[18]
-
Decontamination: Clean the spill area with a suitable detergent and water.[18]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Collection
-
Containers: Use dedicated, clearly labeled, and leak-proof containers for all hazardous waste.[19][20] The containers must be compatible with the waste they are holding.[21]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[19][21]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.[19][20]
4.2. Disposal Procedure
-
Collection: Collect all materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, in the designated hazardous waste container.[11]
-
Storage: Keep waste containers closed at all times, except when adding waste.[19][20] Store them in a designated satellite accumulation area.[22]
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) office.[19] Follow all institutional and regulatory guidelines for hazardous waste disposal.[11][21]
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[20] After triple-rinsing, the container can be disposed of according to institutional policies.[20]
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. safety.duke.edu [safety.duke.edu]
- 3. Guidelines for Safe Handling of Powders and Bulk Solids | AIChE [aiche.org]
- 4. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. youtube.com [youtube.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Powder Handling - AirClean Systems [aircleansystems.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. fishersci.com [fishersci.com]
- 16. atlantictraining.com [atlantictraining.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. m.youtube.com [m.youtube.com]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 21. rtong.people.ust.hk [rtong.people.ust.hk]
- 22. ehrs.upenn.edu [ehrs.upenn.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
